Siramesine fumarate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJQLKJOYOVBE-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Siramesine Fumarate: A Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine (Lu 28-179), initially developed as a sigma-2 (σ2) receptor ligand for treating anxiety and depression, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Its efficacy, particularly in therapy-resistant cancer models, stems from its ability to induce a unique form of caspase-independent programmed cell death. This technical guide synthesizes the current understanding of siramesine's core mechanisms in cancer cells, focusing on its role as a lysosomotropic agent, an inducer of oxidative stress, and a modulator of critical signaling pathways such as STAT3. We provide a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of the key signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanisms of Action
Siramesine's anti-neoplastic activity is not attributed to a single target but rather a cascade of interconnected cellular events, primarily initiated by its physicochemical properties as an amphiphilic weak base. This allows it to traverse cellular membranes and subsequently accumulate within acidic organelles, most notably lysosomes.
Lysosomal Destabilization
The primary and most well-documented mechanism is the induction of Lysosomal Membrane Permeabilization (LMP). Siramesine acts as a lysosomotropic detergent.[1][2]
-
Accumulation : As a weak base, siramesine becomes protonated and trapped within the acidic environment of the lysosome.[3]
-
pH Neutralization : This accumulation leads to a rapid increase in the lysosomal pH, disrupting the function of acid-dependent hydrolases.[1][2]
-
Membrane Permeabilization : The detergent-like properties of siramesine directly destabilize the lysosomal membrane, leading to the release of its contents, including cathepsin proteases, into the cytosol.[1][3][4]
This release of cathepsins is a critical initiator of a downstream cell death cascade that is largely independent of caspases, offering a therapeutic advantage against apoptosis-resistant tumors.[5][6]
Induction of Oxidative Stress and Ferroptosis
Following lysosomal disruption, a major consequence is the induction of severe oxidative stress, characterized by a surge in Reactive Oxygen Species (ROS).[5][7][8]
-
Lipid Peroxidation : Siramesine is a potent inducer of lipid peroxidation, which damages cellular membranes and organelles.[7][8] This effect can be mitigated by lipid-soluble antioxidants like α-tocopherol, but not by water-soluble antioxidants, highlighting the role of membrane-associated oxidative damage.[6][9]
-
Ferroptosis : The combination of lysosomal disruption (leading to the release of reactive iron) and lipid peroxidation strongly implicates ferroptosis as a key cell death modality.[10][11] Studies combining siramesine with the tyrosine kinase inhibitor lapatinib have shown a synergistic induction of ferroptosis in breast and glioma cancer cells.[10][11] This process is characterized by iron-dependent ROS accumulation and can be inhibited by iron chelators (e.g., DFO) and ferroptosis inhibitors (e.g., ferrostatin-1).[10][11]
Modulation of Autophagy
Siramesine treatment leads to a massive accumulation of autophagosomes.[1] This is not due to an increase in autophagic degradation but rather a dual effect of:
-
Induction of Autophagy Signaling : Siramesine inhibits the mTORC1 complex, a key negative regulator of autophagy, thereby switching on the autophagy initiation signal.[1]
-
Blockade of Autophagic Flux : By disrupting lysosomal function, siramesine prevents the fusion of autophagosomes with lysosomes. This blockage halts the final degradation step of the autophagic process.[1]
Importantly, this induced autophagy appears to be a cytoprotective response.[1] Inhibition of autophagosome formation, for example with 3-methyladenine (3-MA) or through siRNA-mediated knockdown of ATG genes, sensitizes cancer cells to siramesine-induced cytotoxicity.[1][11]
Inhibition of the STAT3 Signaling Pathway
Recent evidence has uncovered a novel mechanism involving the direct inhibition of the STAT3 signaling pathway in glioblastoma (GBM) cells.[4][5]
-
STAT3 Binding : Siramesine has been shown to bind to the STAT3 protein.[4]
-
Inhibition of Phosphorylation : This interaction inhibits the critical activating phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705).[4][5]
-
Downstream Effects : The inactivation of STAT3 leads to the downregulation of target genes, including O⁶-methylguanine-DNA methyltransferase (MGMT), a key enzyme associated with resistance to chemotherapeutic agents like temozolomide (TMZ) in GBM.[4][5] This finding suggests a role for siramesine in overcoming chemoresistance.
Quantitative Data
The cytotoxic efficacy of siramesine varies across different cancer cell lines and treatment durations. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U87-MG | Glioblastoma | 8.875 | 48 | [5] |
| U251-MG | Glioblastoma | 9.654 | 48 | [5] |
| T98G | Glioblastoma | 7.236 | 48 | [5] |
| MCF-7 | Breast Cancer | ~5-8 | 21-45 | [6] |
| WEHI-S | Fibrosarcoma | ~3-5 | 21 | [6] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental workflows discussed.
Caption: Core mechanism of action of Siramesine in cancer cells.
Caption: Experimental workflow for Lysosomal Membrane Permeabilization (LMP) assay.
Caption: Workflow for assessing Autophagy Flux via Western Blot for LC3-II.
Key Experimental Protocols
Below are detailed methodologies for assays crucial to evaluating the effects of siramesine.
Cell Viability (CCK-8 Assay)
This protocol is adapted from methodologies used to determine the IC50 of siramesine in glioblastoma cell lines.[5]
-
Cell Seeding : Seed glioblastoma cells (e.g., U87-MG, U251-MG) in 96-well plates at a density of 5.0 x 10³ cells/well.
-
Incubation : Culture cells for 24 hours to allow for attachment.
-
Treatment : Replace the medium with fresh medium containing increasing concentrations of siramesine (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for the desired time period (e.g., 48 hours).
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Lysosomal Membrane Permeabilization (LMP) by Flow Cytometry
This protocol is based on methods used to assess LMP in glioma and breast cancer cells.[10]
-
Cell Seeding & Treatment : Plate cells (e.g., U87-MG) and treat with siramesine (e.g., 10 µM) or vehicle control for a short duration (e.g., 4 hours), as LMP is an early event.
-
Dye Incubation : Following treatment, incubate the cells with 50 nM LysoTracker Green DND-26 for 15-30 minutes at 37°C in the dark.
-
Cell Harvest : Gently wash the cells with PBS and harvest them (e.g., by trypsinization).
-
Flow Cytometry : Resuspend cells in PBS and analyze immediately on a flow cytometer.
-
Analysis : A decrease in the mean fluorescence intensity of the LysoTracker Green signal in the treated cells compared to the control cells indicates a loss of the lysosomal acidic gradient and thus, LMP.
Autophagy Flux Analysis (LC3-II Western Blot)
This protocol assesses the accumulation of the autophagosome marker LC3-II to measure autophagic flux.[11]
-
Cell Seeding & Treatment : Plate cells (e.g., MDA-MB-231) to ~60-70% confluency. Treat with siramesine (e.g., 10 µM) for the desired time (e.g., 24 hours). For a parallel plate, co-treat with a lysosomal inhibitor like ammonium chloride (NH₄Cl, 20 mM) or bafilomycin A1 for the final 4 hours of siramesine treatment.
-
Protein Extraction : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%) and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and probe with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II). Also, probe for a loading control like β-actin.
-
Detection : Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
Analysis : Compare the LC3-II/Actin ratio across conditions. A significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to siramesine alone indicates a functional autophagic flux that is being blocked at the degradation step.
Immunofluorescence for p-STAT3 Nuclear Translocation
This protocol visualizes the inhibition of STAT3 activation.[5]
-
Cell Culture : Grow cells (e.g., U87-MG) on glass coverslips in 6-well plates.
-
Treatment : Treat cells with siramesine (e.g., 5-10 µM) or vehicle control for 48 hours.
-
Fixation & Permeabilization : Wash with ice-cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.3% Triton X-100 for 20 minutes.
-
Blocking : Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody : Incubate overnight at 4°C with a primary antibody against p-STAT3 (Y705).
-
Secondary Antibody : Wash and incubate with a corresponding fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Staining and Mounting : Stain nuclei with DAPI for 15 minutes. Mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging : Capture images using a confocal microscope. Analyze for the presence or absence of nuclear p-STAT3 signal.
Conclusion and Future Directions
Siramesine fumarate is a promising anti-cancer compound that operates through a convergence of mechanisms, including lysosomal destabilization, induction of oxidative stress and ferroptosis, and inhibition of pro-survival signaling pathways like STAT3. Its ability to induce a caspase-independent cell death makes it a particularly attractive candidate for treating tumors that have developed resistance to conventional apoptosis-inducing chemotherapies. The observation that inhibiting its cytoprotective autophagic response enhances cell death opens a clear avenue for combination therapies. Future research should focus on further elucidating the interplay between these pathways, identifying predictive biomarkers for siramesine sensitivity, and exploring rational combination strategies, such as pairing siramesine with autophagy inhibitors or standard-of-care chemotherapies like TMZ, to enhance its therapeutic potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Iron-Dependent Autophagic Cell Death Induced by Radiation in MDA-MB-231 Breast Cancer Cells [frontiersin.org]
- 3. MCF-7 Dense Breast Cancer Cells Modulate Stress through Senescence [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Gene Silencing by Aptamer-siRNA Chimera as Selective Therapeutic for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Siramesine Fumarate: A Deep Dive into its Sigma-2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Siramesine (Lu 28-179) is a potent and highly selective sigma-2 (σ2) receptor agonist that has garnered significant interest within the scientific community, particularly for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the sigma-2 receptor selectivity of Siramesine fumarate, presenting key binding affinity data, detailed experimental methodologies, and an exploration of its downstream signaling pathways.
High Affinity and Selectivity for the Sigma-2 Receptor
Siramesine exhibits a strong binding affinity for the σ2 receptor, with a subnanomolar IC50 value of 0.12 nM.[1][2] Its selectivity for the σ2 receptor over the sigma-1 (σ1) receptor is a key characteristic, with a reported 140-fold preference.[1] This high selectivity is crucial for researchers investigating the specific roles of the σ2 receptor in cellular processes and disease states. While primarily a σ2 receptor agonist, Siramesine also shows affinity for other receptors, albeit at significantly lower levels.
Table 1: Binding Affinity Profile of this compound
| Receptor | IC50 (nM) | Ki (nM) | Selectivity (σ1/σ2) |
| Sigma-2 (σ2) | 0.12[1][2] | 0.12[3] | 140-fold vs σ1[1] |
| Sigma-1 (σ1) | 17[1] | 17[3] | - |
| Alpha-1 (α1) | 330[1] | - | - |
| Dopamine D2 | 800[1] | - | - |
| 5-HT1A | 2000[1] | - | - |
| 5-HT2A | - | - | - |
Experimental Protocols: Determining Binding Affinity
The binding affinity of Siramesine for sigma receptors is typically determined through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a compound.
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is a synthesized representation of standard methods described in the literature.[4]
Objective: To determine the binding affinity and selectivity of Siramesine for the σ2 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]Siramesine or [3H]DTG (1,3-di-o-tolylguanidine)
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing σ2 receptors (e.g., rat liver, tumor cell lines).
-
Buffers: Ice-cold Tris buffer.
-
Non-specific Binding Control: 1,3-di-o-tolylguanidine (a non-selective sigma ligand).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold Tris buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh ice-cold Tris buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
Store aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare a series of dilutions of the test compound (Siramesine).
-
In assay tubes, combine the membrane preparation (at a final concentration of approximately 25 μg/mL), the radioligand (e.g., [3H]Siramesine), and either the buffer (for total binding), a range of concentrations of the test compound (for competition binding), or a high concentration of a non-selective ligand (for non-specific binding).
-
To minimize non-specific binding of Siramesine to surfaces, pre-coat all glass and plastic equipment with Tris buffer containing 1% BSA.
-
Incubate the mixture at room temperature for a specified period (e.g., 120 minutes) to allow for binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
If the concentration and dissociation constant (Kd) of the radioligand are known, the Ki value for the test compound can be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanisms of Action
Activation of σ2 receptors by Siramesine has been shown to induce cell death in various cancer cell lines, a process that appears to be independent of classical caspase-mediated apoptosis.[4][5] The proposed mechanisms involve the destabilization of mitochondria and lysosomes, leading to increased oxidative stress.
Siramesine's effects are concentration-dependent. At higher concentrations (above 20 μM), it can induce rapid cell death accompanied by a loss of mitochondrial membrane potential, cytochrome c release, and cardiolipin peroxidation.[6] At lower concentrations, it may lead to a more gradual cell death associated with metabolic and energy imbalance.[6]
It is important to note that some research suggests that at higher concentrations, Siramesine's effects may not be exclusively mediated by σ2 receptors, but could involve multiple molecular targets within the cell.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine, chemically known as 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4'-piperidine], is a potent and selective sigma-2 (σ2) receptor agonist.[1] Initially investigated for the treatment of anxiety and depression, its development for these indications was discontinued. However, subsequent research has unveiled its significant potential as an anti-cancer agent, capable of inducing cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of siramesine, its detailed synthesis pathway, and its complex mechanism of action, with a focus on the signaling pathways it modulates.
Discovery and Biological Context
Siramesine (also referred to as Lu 28-179) was first synthesized and characterized by scientists at H. Lundbeck A/S in the mid-1990s as part of a program to develop novel ligands for sigma receptors.[1] The initial goal was to create a selective σ2 receptor agonist for potential therapeutic use in central nervous system disorders. While it showed anxiolytic and antidepressant effects in animal models, it did not demonstrate sufficient efficacy in human clinical trials for these indications.
The primary molecular target of siramesine is the sigma-2 receptor, a protein that is overexpressed in a variety of human tumors. This overexpression in proliferating cancer cells compared to quiescent normal cells provides a therapeutic window for σ2 receptor ligands. The identity of the sigma-2 receptor was long debated, but it is now understood to be the transmembrane protein 97 (TMEM97).
Quantitative Data: Receptor Binding Affinities
Siramesine exhibits high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptors. The binding affinities are summarized in the table below.
| Receptor/Site | Binding Affinity (Ki, nM) |
| Sigma-2 (σ2) | 0.12[1] |
| Sigma-1 (σ1) | 17[1] |
| Serotonin 5-HT1A | 21,000[1] |
| Serotonin 5-HT2A | 2,000[1] |
| Dopamine D2 | 800[1] |
| Adrenergic α1 | 330[1] |
Synthesis Pathway
The synthesis of siramesine involves a convergent approach, where two key intermediates, 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole and spiro[isobenzofuran-1(3H),4'-piperidine] , are synthesized separately and then coupled in the final step. The fumarate salt is then formed to improve the compound's solubility and handling properties.
Figure 1: Convergent synthesis pathway for this compound.
Experimental Protocols
3.1.1. Synthesis of 3-(4-Bromobutyl)-1-(4-fluorophenyl)-1H-indole
A solution of 1-(4-fluorophenyl)-1H-indole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 1 hour to facilitate the formation of the 3-lithioindole intermediate. Subsequently, a solution of 1,4-dibromobutane in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole.
3.1.2. Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidine]
Step 1: Synthesis of 1'-Boc-spiro[isobenzofuran-1(3H),4'-piperidine]
2-Bromobenzyl bromide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. tert-Butyllithium is added dropwise, and the mixture is stirred to form the 2-(lithiomethyl)phenyllithium intermediate. A solution of 1-Boc-4-piperidone in anhydrous THF is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diol is then cyclized by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene with heating to promote the formation of the spirocycle. The crude product is purified by column chromatography.
Step 2: Deprotection
The 1'-Boc-spiro[isobenzofuran-1(3H),4'-piperidine] is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to give spiro[isobenzofuran-1(3H),4'-piperidine].
3.1.3. Synthesis of Siramesine
Spiro[isobenzofuran-1(3H),4'-piperidine] and 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate or sodium hydride, is added, and the reaction mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude siramesine is purified by column chromatography.
3.1.4. Formation of this compound
Siramesine free base is dissolved in a suitable solvent (e.g., ethanol or acetone). A solution of fumaric acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Mechanism of Action and Signaling Pathways
Siramesine's primary mechanism of action in cancer cells involves the induction of programmed cell death through multiple pathways, primarily originating from the destabilization of lysosomes and mitochondria.
Lysosomal and Mitochondrial Destabilization
Siramesine, as a lipophilic amine, accumulates in acidic organelles, particularly lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol. These enzymes can then trigger a cascade of events leading to apoptosis.
Concurrently, or as a consequence of lysosomal dysfunction, siramesine induces mitochondrial destabilization. This is characterized by the loss of mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the generation of reactive oxygen species (ROS). The release of cytochrome c activates the caspase cascade, a key executioner pathway of apoptosis.
Figure 2: Siramesine-induced apoptosis via lysosomal and mitochondrial pathways.
Inhibition of the STAT3 Signaling Pathway
Recent studies have shown that siramesine can also exert its anti-cancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Siramesine has been shown to bind to STAT3 and inhibit its phosphorylation, thereby preventing its activation and downstream signaling. This leads to a reduction in the expression of STAT3 target genes, such as the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can sensitize cancer cells to other chemotherapeutic agents.
Figure 3: Inhibition of the STAT3 signaling pathway by siramesine.
Conclusion
This compound, originally developed as a CNS agent, has emerged as a promising anti-cancer candidate due to its potent and selective sigma-2 receptor agonism and its multifaceted mechanism of action. Its ability to induce apoptosis through both lysosomal and mitochondrial pathways, coupled with its inhibition of the pro-survival STAT3 signaling pathway, makes it a compelling molecule for further investigation in oncology. This technical guide has provided a detailed overview of its discovery, a plausible and detailed synthesis pathway, and its intricate signaling mechanisms, offering a valuable resource for researchers in the field of drug development. Further research into optimizing its therapeutic index and exploring combination therapies is warranted to fully realize its clinical potential.
References
Siramesine Fumarate-Induced Lysosomal Leakage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms underlying siramesine fumarate-induced lysosomal leakage. Siramesine, a potent sigma-2 receptor agonist, has garnered significant interest for its anti-cancer properties, which are primarily attributed to its ability to induce a unique form of caspase-independent cell death initiated by the destabilization of lysosomes. This document synthesizes key findings, presents quantitative data, details experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
Siramesine is characterized as a lysosomotropic detergent.[1][2] Its chemical nature as an amphiphilic amine allows it to readily cross cellular membranes and accumulate within the acidic environment of lysosomes.[1][2] This accumulation is a critical first step in its cytotoxic mechanism.
The primary mechanism of siramesine-induced lysosomal leakage involves a direct destabilization of the lysosomal membrane. This process is initiated by a rapid increase in the intra-lysosomal pH.[1][2] The neutralization of the acidic environment of the lysosome not only impairs the function of acid hydrolases but also contributes to the loss of membrane integrity.[2][3] This leads to lysosomal membrane permeabilization (LMP) and the subsequent release of lysosomal contents, most notably cathepsins, into the cytosol.[4][5][6]
Once in the cytosol, these cathepsins can cleave various substrates, initiating a downstream cascade of events that culminate in cell death.[4][6] This cell death pathway is frequently observed to be independent of caspases, the key mediators of classical apoptosis, making siramesine a promising agent for treating apoptosis-resistant cancers.[4][5]
Furthermore, siramesine has been shown to induce the production of reactive oxygen species (ROS).[4][5][7] This oxidative stress can further contribute to lysosomal membrane damage and lipid peroxidation, creating a feedback loop that amplifies the lysosomal leakage.[4][7] While the primary target of siramesine appears to be the lysosome, some studies have indicated that at higher concentrations, mitochondrial destabilization may also play a significant role in the observed cytotoxicity.[3][8]
Interestingly, siramesine treatment also leads to an accumulation of autophagosomes.[1][2] This is thought to be a cytoprotective response by the cell to clear damaged organelles.[1][2] Consequently, combining siramesine with inhibitors of autophagy has been suggested as a strategy to enhance its anti-cancer efficacy.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of siramesine.
Table 1: Siramesine Concentration and Effects on Lysosomal Integrity and Cell Viability
| Cell Line | Siramesine Concentration | Time Point | Effect | Reference |
| MCF-7 | 8 µM | 30 min | Abolished Lysotracker accumulation, indicating increased lysosomal pH. | [2] |
| MCF-7 | 8 µM | 4 h | Leakage of cysteine cathepsins into the cytosol. | [2] |
| MCF-7 | 8 µM | 20 h | Cathepsin-dependent cell death. | [2] |
| WEHI-S | 5 µM | 22 h | Nuclear condensation and loss of membrane integrity. | [4] |
| HaCaT, U-87MG | 5-40 µM | Not specified | Rapid increase in lysosomal pH. | [3] |
| HaCaT | >20 µM | Not specified | Rapid cell death, loss of mitochondrial membrane potential. | [3] |
| PC3 | 10-50 µM | 24 h | Dose-dependent cell death (LC50 = 20 µM). | [7] |
| U87 | 10 µM | Not specified | 58% Lysosomal Membrane Permeabilization (LMP). | [9] |
| U87 (with Lapatinib) | 10 µM Siramesine | Not specified | 93% LMP. | [9] |
Table 2: Siramesine and Reactive Oxygen Species (ROS) Production
| Cell Line | Siramesine Concentration | Time Point | Effect on ROS | Reference |
| Various tumor cells | Not specified | Not specified | Increased levels of reactive oxygen species. | [4][5] |
| PC3 | 10, 15, 20 µM | 4 h | Significant increase in ROS levels (up to 40%). | [7] |
| HaCaT | 40 µM | 15 min | Significant generation of ROS. | [10] |
| HaCaT | 10 µM | 8 h | Peak of ROS generation. | [10] |
Key Experimental Protocols
Acridine Orange (AO) Relocation Assay for Lysosomal Membrane Permeabilization (LMP)
This assay is used to monitor the integrity of the lysosomal membrane. Acridine orange is a lysosomotropic base that accumulates in acidic compartments, such as lysosomes, where it forms aggregates that fluoresce red. Upon LMP, AO leaks into the cytosol and intercalates with nuclear DNA, fluorescing green.
Methodology:
-
Cell Seeding: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.
-
AO Staining: Incubate the cells with a low concentration of acridine orange (e.g., 1-5 µg/mL) in complete medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess AO.
-
Treatment: Treat the cells with the desired concentration of this compound. Include positive (e.g., LLOMe) and negative (vehicle) controls.[11]
-
Imaging/Quantification: Monitor the change in fluorescence over time using a fluorescence microscope or a microplate reader.[11] A shift from red to green fluorescence indicates LMP. For quantification, the ratio of green to red fluorescence can be calculated.
Cathepsin Release Assay
This assay determines the translocation of lysosomal cathepsins into the cytosol, a hallmark of LMP.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound for the desired time points.
-
Cytosolic Fractionation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based extraction buffer. Digitonin at low concentrations selectively permeabilizes the plasma membrane while leaving intracellular membranes intact.[12]
-
Incubate on ice for a short period (e.g., 5-10 minutes).
-
Centrifuge to pellet the cells (with intact lysosomes). The supernatant represents the cytosolic fraction.
-
-
Western Blotting:
-
Resolve the cytosolic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for a cathepsin (e.g., Cathepsin B or D).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection. An increase in the cathepsin signal in the cytosolic fraction of treated cells compared to control cells indicates LMP.
-
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a common method to measure intracellular ROS levels using a fluorescent probe.
Methodology:
-
Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with this compound.
-
Probe Incubation: Following treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) or dihydroethidium (DHE), in serum-free medium for 30-60 minutes at 37°C.[13][14] DCFH₂-DA is deacetylated by intracellular esterases to DCFH₂, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[14]
-
Washing: Gently wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[15] An increase in fluorescence intensity in treated cells indicates an increase in ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Siramesine-induced lysosomal cell death pathway.
Caption: Experimental workflow for assessing LMP.
Caption: Interplay of events in siramesine's action.
References
- 1. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sm.unife.it [sm.unife.it]
Siramesine Fumarate: A Technical Guide on its Potential as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Siramesine, a sigma-2 receptor agonist originally developed for anxiety and depression, has demonstrated promising antifungal properties. This technical guide provides an in-depth overview of the current understanding of siramesine as a potential antifungal therapeutic, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. The repurposing of existing drugs like siramesine, which has established safety profiles in humans, presents an accelerated pathway for developing new treatments for fungal diseases.[1][2][3][4]
Mechanism of Action
The antifungal activity of siramesine is believed to be multifactorial, with the primary mechanism being the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Additionally, evidence from cancer cell studies suggests a secondary mechanism involving the induction of apoptosis via mitochondrial destabilization.
Primary Mechanism: Inhibition of Ergosterol Biosynthesis
Siramesine significantly disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, rigidity, and the function of membrane-bound enzymes.[3][5] This inhibitory action is dose-dependent. The proposed molecular target within the ergosterol biosynthesis pathway is the C8-C7 sterol isomerase, encoded by the ERG2 gene.[5] This hypothesis is supported by the structural similarity between the fungal Erg2 protein and the human sigma-2 receptor, for which siramesine is a known agonist.[5] By inhibiting this key enzyme, siramesine leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.[5][6][7][8]
Potential Secondary Mechanism: Induction of Apoptosis
While the direct link in fungi is still under investigation, studies on siramesine's effects on cancer cells reveal a potent ability to induce programmed cell death (apoptosis). This process is initiated by the destabilization of mitochondria, characterized by a rapid loss of mitochondrial membrane potential (MMP).[9][10][11][12] This mitochondrial dysfunction leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, executing the apoptotic program.[9][10] It is plausible that a similar mechanism contributes to its fungicidal activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating the antifungal properties of siramesine.
Caption: Proposed dual mechanism of siramesine's antifungal action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine Fumarate and its Impact on Autophagy in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine, a sigma-2 receptor ligand, has emerged as a potent anti-cancer agent that induces a complex cellular response in tumor cells, prominently featuring the modulation of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which siramesine fumarate affects autophagy in the context of cancer therapy. It details the molecular pathways, presents quantitative data from various studies, and offers comprehensive experimental protocols for the investigation of these effects. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration of siramesine and related compounds as potential cancer therapeutics.
Introduction
Siramesine is a small molecule that was initially developed for the treatment of anxiety and depression.[1] While it did not show efficacy in that indication, subsequent research has revealed its potent cytotoxic effects against a wide range of cancer cell lines.[2][3] A key aspect of siramesine's anti-cancer activity is its ability to induce lysosomal dysfunction, which in turn triggers a cascade of cellular events, including the modulation of autophagy.[4][5]
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death.[6] Siramesine's impact on autophagy is multifaceted; it has been shown to induce the accumulation of autophagosomes, but this is coupled with an impairment of the final degradation step of the autophagic process.[4][5] This disruption of autophagic flux contributes to cellular stress and ultimately, cell death. This guide will delve into the specifics of these processes.
Mechanism of Action: Siramesine as a Lysosomotropic Agent
Siramesine is classified as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, the acidic organelles responsible for cellular degradation.[4][5] As a weak base, siramesine becomes protonated and trapped within the acidic environment of the lysosome. This accumulation leads to a series of detrimental effects on lysosomal function:
-
Increased Lysosomal pH: The accumulation of the protonated siramesine neutralizes the acidic pH of the lysosome.[4][7] This increase in pH inhibits the activity of the numerous acid hydrolases that are essential for the degradative function of the lysosome.
-
Lysosomal Membrane Permeabilization (LMP): At higher concentrations, siramesine can lead to the destabilization and permeabilization of the lysosomal membrane.[2][8] This allows the leakage of cathepsins and other hydrolytic enzymes into the cytoplasm, where they can trigger apoptotic or other cell death pathways.
-
Inhibition of Autophagic Flux: The combination of elevated lysosomal pH and potential membrane damage impairs the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagosomal cargo.[4][5] This leads to a massive accumulation of non-degradative autophagosomes within the cell.
Signaling Pathways Modulated by Siramesine
Siramesine's effects on autophagy are mediated through its influence on key cellular signaling pathways.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a potent inhibitor of autophagy.[9] Siramesine has been shown to cause a rapid and sustained inhibition of mTORC1 activity.[5][10] This is evidenced by the decreased phosphorylation of its downstream effector, p70S6 kinase (p70S6K).[10] The inhibition of mTORC1 is a key event that initiates the formation of autophagosomes.
Caption: Siramesine inhibits mTORC1, leading to reduced p70S6K phosphorylation and autophagy initiation.
Reactive Oxygen Species (ROS) and Oxidative Stress
Siramesine treatment leads to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress within the tumor cells.[2][4] This increase in ROS can contribute to lysosomal membrane permeabilization and can also act as a signal to induce autophagy.
Caption: Siramesine induces ROS production, leading to LMP, autophagy, and ultimately cell death.
Quantitative Data on Siramesine's Effects
The following tables summarize the quantitative data on the effects of siramesine in various cancer cell lines.
Table 1: IC50 Values of Siramesine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | 8.875 | [11] |
| U251-MG | Glioblastoma | 9.654 | [11] |
| T98G | Glioblastoma | 7.236 | [11] |
| WEHI-S | Fibrosarcoma | ~5 | [3] |
| MCF-7 | Breast Cancer | ~10 | [3] |
| MDA-MB-468 | Breast Cancer | ~10 | [3] |
| NIH3T3 | Fibroblast | >20 | [3] |
| PC3 | Prostate Cancer | ~15 | [4] |
| DU145 | Prostate Cancer | ~10 | [4] |
| LNCaP | Prostate Cancer | ~10 | [4] |
Table 2: Effects of Siramesine on Autophagy and Related Processes
| Cell Line | Effect | Observation | Reference |
| MCF-7 | Autophagosome Accumulation | Increased LC3-II levels and eGFP-LC3 puncta | [5][10] |
| MCF-7 | mTORC1 Inhibition | Decreased phosphorylation of p70S6K | [10] |
| MCF-7 | Lysosomal pH | Rapid increase in lysosomal pH | [5] |
| MCF-7 | Autophagic Flux | Decreased degradation of long-lived proteins | [5] |
| U87-MG | LMP | 58% increase in LMP with 10 µM siramesine | [8] |
| PC3 | LMP | Time-dependent increase in LMP | [4] |
| PC3 | ROS Production | Dose-dependent increase in ROS | [4] |
| MDA-MB-231 | Autophagy Flux | Increased LC3-II in the presence of NH4Cl | [6][12] |
| SKBR3 | Autophagy Flux | Increased mRFP-LC3 puncta | [6][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of siramesine on autophagy in tumor cells.
Western Blot for LC3-II and mTORC1 Signaling
This protocol is for the detection of the conversion of LC3-I to LC3-II and the phosphorylation status of p70S6K.
Caption: Workflow for Western blot analysis of autophagy and mTORC1 signaling markers.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Mouse anti-beta-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control. To assess autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine for the last few hours of the siramesine treatment.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-LC3B at 1:1000, anti-phospho-p70S6K at 1:1000) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like beta-actin. For autophagy, the ratio of LC3-II to LC3-I or LC3-II to actin is calculated. For mTORC1 signaling, the ratio of p-p70S6K to total p70S6K is determined.
Fluorescence Microscopy for Autophagosome Visualization (mRFP-GFP-LC3)
This assay allows for the visualization and quantification of autophagic flux. The tandem mRFP-GFP-LC3 reporter fluoresces both green and red in autophagosomes, but the GFP signal is quenched in the acidic environment of the autolysosome, leaving only the red signal.
Procedure:
-
Transfection: Transfect the cancer cells with a plasmid encoding the mRFP-GFP-LC3 tandem protein.
-
Cell Treatment: After 24-48 hours, treat the cells with siramesine as described above.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and then mount them on slides.
-
Microscopy: Visualize the cells using a confocal fluorescence microscope.
-
Analysis: Count the number of yellow (GFP+RFP+) puncta (autophagosomes) and red-only (RFP+) puncta (autolysosomes) per cell. An increase in yellow puncta with a concurrent decrease or no change in red puncta suggests an inhibition of autophagic flux.[14]
Lysosomal pH Measurement with Acridine Orange
Acridine orange is a fluorescent dye that accumulates in acidic compartments and emits red fluorescence, while it emits green fluorescence in the cytoplasm and nucleus. A decrease in red fluorescence indicates an increase in lysosomal pH.
Procedure:
-
Cell Treatment: Treat cells with siramesine.
-
Staining: Incubate the cells with acridine orange (1-5 µg/mL) for 15-30 minutes.[15][16]
-
Imaging: Visualize the cells immediately using a fluorescence microscope.
-
Analysis: Observe the change in red fluorescence intensity in the lysosomes. A decrease in red fluorescence in siramesine-treated cells compared to controls indicates lysosomal alkalinization.[17]
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Procedure:
-
Cell Treatment: Treat cells with siramesine.
-
Staining: Incubate the cells with DCFH-DA (5-10 µM) for 30 minutes at 37°C.[18][19]
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
This compound is a promising anti-cancer agent that exerts its cytotoxic effects through a complex mechanism involving the disruption of lysosomal function and the modulation of autophagy. Its ability to inhibit mTORC1 signaling and induce the accumulation of non-degradative autophagosomes highlights a unique therapeutic vulnerability in cancer cells. The detailed experimental protocols provided in this guide will enable researchers to further investigate the intricate interplay between siramesine, autophagy, and cell death in various tumor models. A deeper understanding of these mechanisms will be crucial for the rational design of combination therapies and the future clinical development of siramesine and other lysosomotropic agents in oncology.
References
- 1. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 5. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. proteolysis.jp [proteolysis.jp]
- 14. proteolysis.jp [proteolysis.jp]
- 15. DSpace [diposit.ub.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
Methodological & Application
Siramesine Fumarate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine is a potent sigma-2 (σ2) receptor ligand that has garnered significant interest for its cytotoxic effects against a wide range of cancer cell lines.[1][2] Initially developed as an antidepressant, its clinical efficacy for that indication was not established. However, subsequent research has revealed its potential as an anti-cancer agent, primarily through the induction of caspase-independent programmed cell death.[1][2] This document provides a comprehensive overview of the in vitro experimental protocols to study the effects of Siramesine fumarate, along with its mechanism of action and relevant quantitative data.
Siramesine's primary mechanism of action is attributed to its properties as a lysosomotropic detergent.[3] It accumulates in lysosomes, leading to an increase in lysosomal pH, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, ultimately triggering cell death.[1][3][4] Additionally, Siramesine has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), destabilize mitochondria, and modulate cholesterol transport.[1][5][6][7][8] While it is a high-affinity σ2 receptor ligand, some of its cytotoxic effects may occur through mechanisms independent of this receptor.[5][9]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Siramesine across various cancer cell lines and experimental conditions.
Table 1: IC50 Values of Siramesine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | CCK-8 | 48 | 8.875 | [10] |
| U251-MG | Glioblastoma | CCK-8 | 48 | 9.654 | [10] |
| T98G | Glioblastoma | CCK-8 | 48 | 7.236 | [10] |
| v-Ha-ras transformed NIH3T3 | Fibrosarcoma | MTT | Not Specified | 7.3 ± 1.0 | [1] |
| c-src transformed NIH3T3 | Fibrosarcoma | MTT | Not Specified | 6.4 ± 0.5 | [1] |
| SV40LT-transduced NIH3T3 | Fibroblasts | MTT | Not Specified | 8.7 ± 0.5 | [1] |
| Vector-transduced NIH3T3 | Fibroblasts | MTT | Not Specified | 9.4 ± 0.9 | [1] |
Table 2: Time- and Dose-Dependent Effects of Siramesine
| Cell Line | Effect Measured | Concentration (µM) | Time (h) | Result | Reference |
| WEHI-S | LDH Release | 5 | 13 | Apparent LDH release | [1] |
| WEHI-S | LDH Release | 5 | 18 | Maximum LDH release | [1] |
| WEHI-S | LDH Release | 1 - 9 | 24 | Linear increase in cytotoxicity | [1] |
| HaCaT | Cell Death | > 20 | Not Specified | Rapid cell death | [5] |
| HaCaT | Cell Death | < 15 | 48 | Delayed cell death | [5] |
| PC3 | LMP | 10 | 0.25, 1, 4 | Time-dependent increase in LMP | [6] |
| PC3 | ROS Production | 10, 15, 20 | 4 | Significant increase up to 40% | [6] |
| U87 | LMP | 10 | 4 | 58% LMP | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the effects of Siramesine.
Cell Viability Assay (MTT Reduction Assay)
This protocol is for assessing the cytotoxic effects of Siramesine by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Siramesine in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the Siramesine dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This protocol detects LMP by observing the change in fluorescence of Acridine Orange (AO), a lysosomotropic dye.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (5 µg/mL in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or 6-well plates) and allow them to adhere.
-
Treat the cells with the desired concentrations of Siramesine for the appropriate duration.
-
After treatment, wash the cells twice with PBS.
-
Stain the cells with AO solution for 15 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Immediately analyze the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red, while the cytoplasm and nucleus show faint green fluorescence. Upon LMP, the red fluorescence diminishes due to the disruption of the lysosomal pH gradient.[4]
-
Alternatively, quantify the change in fluorescence using a flow cytometer.
Reactive Oxygen Species (ROS) Detection Assay (DHE Staining)
This protocol measures the intracellular production of superoxide, a type of ROS, using Dihydroethidium (DHE).
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dihydroethidium (DHE) solution (e.g., 3.2 µM in PBS)[6]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with Siramesine as described in the previous protocols.
-
After treatment, harvest the cells (if using flow cytometry) or leave them in the culture vessel (for microscopy).
-
Wash the cells with PBS.
-
Incubate the cells with DHE solution for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with PBS.
-
Analyze the fluorescence of the cells. DHE is oxidized by superoxide to the fluorescent product 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Quantify the increase in fluorescence using a flow cytometer (e.g., at an excitation/emission of ~480/580 nm) or visualize using a fluorescence microscope.
Sigma-2 (σ2) Receptor Binding Assay
This protocol determines the binding affinity of Siramesine to the σ2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
This compound
-
[³H]Siramesine or another suitable σ2 receptor radioligand (e.g., [³H]DTG with a σ1 receptor masking agent)[1][12]
-
Crude membrane fractions from tissues or cells expressing σ2 receptors (e.g., rat liver)[12]
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Non-selective sigma ligand (e.g., 1,3-di-o-tolylguanidine - DTG) for determining non-specific binding[1]
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare crude membrane fractions from the chosen tissue or cell line.[1]
-
In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled Siramesine.
-
To determine non-specific binding, add a high concentration of a non-selective sigma ligand to a separate set of tubes.[1]
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value of Siramesine for the σ2 receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Siramesine-induced cell death and a general experimental workflow for its in vitro characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Application Note: Preparation of Siramesine Fumarate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine fumarate is a potent and selective sigma-2 (σ2) receptor agonist initially developed for anxiety and depression.[1] It has since garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines.[2][3][4] Siramesine acts as a lysosomotropic agent, destabilizing lysosomal and mitochondrial membranes, which leads to the release of cathepsins, production of reactive oxygen species (ROS), and ultimately, caspase-independent cell death.[1][5] Recent studies have also shown its ability to inhibit the STAT3-MGMT signaling pathway in glioblastoma.[1] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO).
Physicochemical and Solubility Data
Proper preparation begins with understanding the compound's properties. This compound is a crystalline solid.[6][7] Key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Lu 28-179 | [6][7] |
| CAS Number | 163630-79-3 | [6] |
| Molecular Formula | C₃₀H₃₁FN₂O • C₄H₄O₄ | [6] |
| Formula Weight | 570.7 g/mol (or 570.65 g/mol ) | [6] |
| Appearance | White to beige crystalline solid/powder | [6] |
| Purity | ≥98% (HPLC) | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20-30 mg/mL | [6][7] |
| Ethanol | ~30 mg/mL | [6][7] |
| DMF | ~30 mg/mL | [6] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25-0.33 mg/mL | [6][7] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (FW: 570.7 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL, sterile)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound should be handled as a potentially hazardous material.[7]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound before use.[7]
Calculation
To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 570.7 g/mol x 1000 mg/g
-
Mass (mg) = 5.71 mg
Step-by-Step Procedure
-
Equilibrate: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the calculated amount (e.g., 5.71 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly. If necessary, gentle warming or sonication can be used to ensure the compound dissolves completely, resulting in a clear solution.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[8][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [6][7] |
| In Solvent (DMSO) | -80°C | ~6 months to 1 year | [4][8] |
| In Solvent (DMSO) | -20°C | ~1 month | [8] |
Note: For optimal results, use freshly prepared solutions. If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[8] Avoid storing aqueous dilutions for more than one day.[7]
Application Example: Preparing a Working Solution
For cell-based assays, the DMSO stock solution is diluted in a culture medium to the desired final concentration.
-
Example: To prepare 1 mL of medium with a final Siramesine concentration of 10 µM from a 10 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
Visualized Protocols and Pathways
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Siramesine Signaling Pathway
Siramesine induces cell death through multiple interconnected pathways. It primarily acts as a σ2 receptor agonist, leading to lysosomal and mitochondrial dysfunction.
Caption: Simplified signaling pathway for Siramesine-induced cell death.
References
- 1. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siramesine hydrochloride | Sigma receptor | lysosomal TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. dbaitalia.it [dbaitalia.it]
Siramesine Fumarate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4'-piperidine]) is a potent sigma-2 (σ2) receptor agonist that has garnered significant interest in cancer research.[1] Originally developed for the treatment of anxiety and depression, its potent anti-cancer properties have been demonstrated in a variety of cancer cell lines. Siramesine induces cell death through multiple mechanisms, including lysosomal membrane permeabilization, induction of oxidative stress, autophagy, and ferroptosis, making it a promising agent for tumors resistant to conventional therapies.[2][3] This document provides detailed application notes and standardized protocols for the use of siramesine fumarate in cell culture experiments.
Mechanism of Action
Siramesine's primary mode of action involves its function as a lysosomotropic agent. It accumulates in lysosomes, leading to an increase in lysosomal pH, membrane permeabilization, and the release of cathepsins into the cytosol.[3][4] This triggers a cascade of events including:
-
Induction of Reactive Oxygen Species (ROS): Lysosomal disruption and mitochondrial destabilization lead to a surge in ROS, contributing to oxidative stress and subsequent cell death.
-
Inhibition of mTORC1 Signaling: Siramesine has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, which in turn can induce autophagy.
-
Induction of Autophagy and Ferroptosis: Siramesine can induce both autophagic cell death and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.
-
Inhibition of STAT3 Signaling: Siramesine can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in a signaling pathway often dysregulated in cancer.
Data Presentation
Recommended Working Concentrations
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for each specific cell line and experimental endpoint.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference(s) |
| WEHI-S | Murine Fibrosarcoma | ~1.8 - 5 | 21 - 45 | [2] |
| MCF-7 | Human Breast Cancer | Low micromolar | 24 - 45 | [2] |
| PC3 | Human Prostate Cancer | 20 | 24 | [5] |
| DU145 | Human Prostate Cancer | 35 | 24 | [5] |
| LNCaP | Human Prostate Cancer | 40 | 24 | [5] |
| U87-MG | Human Glioblastoma | 8.875 | 48 | [6] |
| U251-MG | Human Glioblastoma | 9.654 | 48 | [6] |
| T98G | Human Glioblastoma | 7.236 | 48 | [6] |
| HaCaT | Human Keratinocytes | >20 (for rapid death) | 8 - 48 | [7][8] |
| SH-SY5Y | Human Neuroblastoma | Not specified | 8 | [9] |
| HeLa | Human Cervical Cancer | Not specified | 8 | [9] |
| Hsc-4 | Human Oral Squamous Carcinoma | Not specified | 8 | [9] |
Note: IC50 values can vary based on experimental conditions such as cell seeding density and the specific viability assay used.
Mandatory Visualizations
Caption: Overview of Siramesine's multifaceted mechanism of action.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay Using Siramesine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine is a sigma-2 receptor agonist that has demonstrated potent anti-cancer activity by inducing cell death in various cancer cell lines.[1][2][3][4] Initially investigated for the treatment of anxiety and depression, its ability to trigger cell death in tumor cells has positioned it as a promising candidate for cancer therapy.[5] The mechanism of action is multifactorial, primarily involving the destabilization of mitochondria and, in some contexts, lysosomal membrane permeabilization, leading to caspase-dependent or independent cell death pathways.[1][2][3][5][6][7]
These application notes provide a detailed protocol for assessing cell viability in response to Siramesine fumarate treatment. The protocol is adaptable for various adherent cancer cell lines and utilizes a standard colorimetric method, such as the MTT or CCK-8 assay, for quantifying viable cells.
Mechanism of Action Overview
Siramesine induces cell death through a complex interplay of cellular events. A primary mechanism involves the destabilization of mitochondrial membranes, leading to a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent caspase activation in some cell lines.[1][2][3] Additionally, Siramesine acts as a lysosomotropic agent, accumulating in lysosomes and leading to an increase in lysosomal pH.[1][7] This can result in lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol, which can contribute to cell death.[5][6][7] Furthermore, recent studies have shown that Siramesine can inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival.[5]
Signaling Pathway Diagram
Caption: Siramesine-induced cell death signaling pathways.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Siramesine varies across different cancer cell lines and incubation times. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | 48 h | 8.875 | [5] |
| U251-MG | Glioblastoma | 48 h | 9.654 | [5] |
| T98G | Glioblastoma | 48 h | 7.236 | [5] |
| HT22 | Hippocampal Neuron | Not Specified | 12.55 | [5] |
| SH-SY5Y | Neuroblastoma | Not Specified | 22.79 | [5] |
| HEK293T | Epithelial | Not Specified | 19.05 | [5] |
| HaCaT | Epithelial | 8 h | ~20-30 | [4] |
| Hsc-4 | Epithelial | 8 h | ~20-30 | [4] |
| HeLa | Cervical Cancer | 8 h | ~20-30 | [4] |
| MCF-7 | Breast Cancer | 8 h | ~20-30 | [4] |
| U-87MG | Glioblastoma | 8 h | ~20-30 | [4] |
| SH-SY5Y | Neuroblastoma | 8 h | ~20-30 | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the viability assay used.
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using a tetrazolium-based colorimetric assay (e.g., MTT or CCK-8).
Materials
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the Siramesine cell viability assay.
Procedure
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line. e. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete medium from your stock solution. A suggested concentration range is 0-100 µM.[5] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Siramesine concentration). b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared Siramesine dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 8, 24, or 48 hours).[1][5]
-
Cell Viability Assessment (MTT Assay): a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] b. Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8] c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell Viability Assessment (CCK-8 Assay): a. After the treatment period, add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1 to 4 hours at 37°C. c. Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each Siramesine concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the Siramesine concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.
Troubleshooting
-
High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents.
-
Low signal in control wells: Check cell health and seeding density. Ensure the incubation time for the viability reagent is sufficient.
-
Precipitation of Siramesine: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and that the Siramesine stock solution is properly dissolved.
Conclusion
This protocol provides a robust framework for assessing the cytotoxic effects of this compound on cancer cell lines. By understanding its mechanism of action and employing a standardized cell viability assay, researchers can effectively evaluate the potential of Siramesine as an anti-cancer agent. For more in-depth mechanistic studies, this assay can be complemented with assessments of apoptosis (e.g., Annexin V/PI staining), mitochondrial membrane potential, and lysosomal integrity.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]
- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Annexin V Apoptosis Assay with Siramesine Fumarate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a sigma-2 receptor agonist, has demonstrated potent anti-cancer activity by inducing cell death in various cancer cell lines.[1][2] A key mechanism of action involves the induction of apoptosis, a form of programmed cell death. The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] This document provides detailed application notes and a comprehensive protocol for utilizing the Annexin V apoptosis assay to quantify and analyze cell death induced by Siramesine fumarate treatment.
Siramesine has been shown to induce apoptosis through multiple signaling pathways, often involving lysosomal membrane permeabilization (LMP), the generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[5][6] While initially suggested to act as a lysosomotropic detergent causing cathepsin-mediated cell death, other studies point towards a primary role of mitochondrial destabilization.[1][7][8] The induction of apoptosis by Siramesine can be either caspase-dependent or independent, depending on the cell type and concentration of the compound.[1][2]
The following protocols and data provide a framework for researchers to effectively use the Annexin V assay to study the apoptotic effects of Siramesine.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Siramesine treatment on apoptosis, as measured by the Annexin V assay.
Table 1: Apoptosis in PC3 Prostate Cancer Cells after Siramesine Treatment
| Treatment Condition | Concentration | Incubation Time | % Apoptotic Cells (Annexin V Positive) |
| Control (DMSO) | - | 24 h | Baseline |
| Siramesine | 10 µM | 24 h | Increased |
| Lapatinib | 0.5 µM | 24 h | Baseline |
| Siramesine + Lapatinib | 10 µM + 0.5 µM | 24 h | Synergistic Increase |
Data synthesized from a study on prostate cancer cells, which showed that the combination of Siramesine and Lapatinib induced apoptosis.[5]
Table 2: General Effects of Siramesine on Cancer Cell Lines
| Cell Line | Siramesine Concentration for Significant Cell Death | Key Observations |
| Various (including HaCaT, U-87MG, HeLa, MCF-7, SH-SY5Y) | 20-30 µM (within 8 hours) | Rapid cell death, loss of mitochondrial membrane potential, ROS generation.[1] |
| PC3 (Prostate Cancer) | 10-20 µM | Increased ROS levels, lysosomal membrane permeabilization.[5] |
| Breast Cancer Cells | 10 µM (in combination with Lapatinib) | Increased cell death and ROS production.[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Siramesine-induced apoptosis and the general workflow for the Annexin V assay.
Caption: Proposed signaling pathway of Siramesine-induced apoptosis.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Experimental Protocols
This section provides a detailed methodology for conducting an Annexin V apoptosis assay following treatment with this compound.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., PC3, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Protocol
1. Cell Seeding and Siramesine Treatment
-
For Adherent Cells: Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
For Suspension Cells: Seed cells at a density of 1-5 x 10^5 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of Siramesine (e.g., 10 µM, 20 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the desired time period (e.g., 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting and Staining
-
For Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
For Suspension Cells:
-
Collect the cells directly from the culture flask/plate.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Prepare 1X Annexin-binding buffer by diluting the 10X stock with deionized water.[4]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[11] Note: The optimal amount of Annexin V and PI may need to be determined by titration.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4]
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining.[4]
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The Annexin V apoptosis assay is a robust and sensitive method for quantifying the apoptotic effects of this compound. By following the detailed protocols and considering the complex signaling pathways involved, researchers can effectively characterize the mechanism of Siramesine-induced cell death. This information is crucial for the development of Siramesine and its analogs as potential anti-cancer therapeutics.
References
- 1. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]
- 8. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Siramesine Fumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has demonstrated significant anti-cancer and neuro-modulatory effects in preclinical studies. Initially developed for the treatment of anxiety and depression, its ability to induce caspase-independent programmed cell death in tumor cells has shifted its focus towards oncology research.[1][2][3] Siramesine's mechanism of action is multifaceted, involving the destabilization of mitochondria and lysosomes, induction of oxidative stress, and modulation of key signaling pathways such as STAT3-MGMT and mTORC1.[1][4][5] This document provides detailed application notes and protocols for the in vivo dosing and administration of Siramesine fumarate in mouse models, based on findings from various research applications.
Quantitative Data Summary
The following tables summarize the reported in vivo and in vitro quantitative data for Siramesine.
Table 1: In Vivo Dosing and Administration of Siramesine in Mice
| Application | Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Reference |
| Neurobehavioral Studies | Not specified | Intraperitoneal (i.p.) | 0.1, 0.3, 1 mg/kg | Single dose | Saline | [6] |
| Anti-cancer Studies | Orthotopic breast cancer and subcutaneous fibrosarcoma models | Oral (p.o.) | "Well-tolerated doses" | Not specified | Not specified | [2] |
Note: Specific oral dosage for anti-cancer studies was not detailed in the reviewed literature and would require empirical determination.
Table 2: In Vitro Efficacy of Siramesine
| Cell Line | Assay | Endpoint | Value | Reference |
| U87-MG (Glioblastoma) | CCK-8 | IC50 (48h) | 8.875 µM | [1] |
| U251-MG (Glioblastoma) | CCK-8 | IC50 (48h) | 9.654 µM | [1] |
| T98G (Glioblastoma) | CCK-8 | IC50 (48h) | 7.236 µM | [1] |
| Various Cancer Cell Lines | Cell Viability | Rapid Cell Death | > 20 µM | [4][7] |
Table 3: Receptor Binding Affinity of Siramesine
| Receptor | Binding Affinity (IC50) | Reference |
| Sigma-2 (σ2) | 0.12 nM | [8] |
| Sigma-1 (σ1) | 17 nM | [8] |
| Alpha-1 (α1) | 330 nM | [8] |
| Dopamine D2 | 800 nM | [8] |
| Serotonin 5-HT1A | 2000 nM | [8] |
| Serotonin 5-HT2 | 21000 nM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
A. Intraperitoneal (i.p.) Injection Formulation
This protocol is adapted for neurobehavioral studies.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
Vortex the solution thoroughly until the powder is completely dissolved. This compound is generally soluble in aqueous solutions.
-
Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.
-
Draw the solution into a sterile syringe for immediate administration.
B. Oral Gavage (p.o.) Formulation (Suspension)
This protocol provides a general method for preparing a suspension for oral administration, as might be used in anti-cancer studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH2O)
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH2O. For example, dissolve 0.5 g of CMC-Na in 100 mL of ddH2O. Stir until a clear, viscous solution is formed.
-
Weigh the required amount of this compound powder.
-
Create a suspension by adding the powder to the 0.5% CMC-Na solution to achieve the desired final concentration.
-
Mix thoroughly using a vortex or magnetic stirrer immediately before each administration to ensure a uniform suspension.
-
Draw the suspension into a syringe fitted with an appropriate-sized oral gavage needle for administration.
Protocol 2: Administration of this compound to Mice
A. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle and inject the prepared Siramesine solution. The volume should typically not exceed 10 mL/kg.
-
Observation: Monitor the mouse for any immediate adverse reactions. For the study of cocaine-reinforced learning, Siramesine was administered 60 minutes prior to the behavioral test.[6]
B. Oral Gavage (p.o.)
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. Ensure the mouse does not bite the needle and that it passes smoothly without resistance, indicating it is not in the trachea.
-
Administration: Slowly dispense the Siramesine suspension. The volume should typically not exceed 10 mL/kg.
-
Observation: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of Siramesine and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of Siramesine leading to cancer cell death.
Caption: General experimental workflow for in vivo Siramesine studies in mice.
Safety and Toxicology
While Siramesine has been described as "well-tolerated" in mice in some anti-cancer studies, it is crucial to conduct preliminary dose-finding and toxicity studies for any new experimental model or administration route.[2] In behavioral studies, doses up to 1 mg/kg via i.p. injection were used without mention of overt toxicity.[6] However, at higher concentrations in vitro, Siramesine induces rapid cell death.[4] Researchers should carefully monitor animals for signs of toxicity, including weight loss, lethargy, and changes in behavior. Euthanasia was performed in one study via intraperitoneal administration of 1.25% tribromoethanol followed by cervical dislocation.[1] All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Conclusion
This compound is a promising therapeutic agent with potent in vivo activity in mouse models of cancer and neurological disorders. The protocols and data presented here provide a comprehensive guide for researchers initiating in vivo studies with this compound. Due to the limited publicly available data on oral dosing for anti-cancer efficacy, it is recommended that researchers perform dose-escalation studies to determine the optimal therapeutic window for their specific cancer model. Careful formulation and administration, coupled with diligent monitoring, are essential for obtaining reliable and reproducible results.
References
- 1. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
Application Notes and Protocols: Measuring Caspase Activity Induced by Siramesine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a caspase activity assay in response to treatment with Siramesine fumarate, a sigma-2 receptor agonist known to induce cell death in various cancer cell lines. These protocols are designed to assist in the investigation of the apoptotic pathways activated by this compound.
Introduction
Siramesine is a lysosomotropic agent that has been shown to induce cell death through multiple mechanisms, including the destabilization of mitochondria and the generation of reactive oxygen species (ROS).[1][2] While some studies have reported that Siramesine induces caspase-independent apoptosis-like cell death[3][4][5], other research indicates that in certain cell lines, such as HaCaT and human lens epithelial cells, Siramesine can indeed lead to the activation of caspases, particularly the effector caspase-3.[6][7] Therefore, assessing caspase activity is a critical step in elucidating the precise mechanism of cell death induced by Siramesine in a specific experimental model.
The following protocols detail methods to quantify the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Signaling Pathway Overview
Siramesine is known to induce cellular stress, primarily targeting lysosomes and mitochondria. This can lead to the release of pro-apoptotic factors from the mitochondria, which in turn can activate the caspase cascade.
References
- 1. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]
- 2. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Siramesine Fumarate for Inducing Ferroptosis in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a sigma-2 receptor ligand, has emerged as a potent inducer of a non-apoptotic form of programmed cell death known as ferroptosis in breast cancer cells.[1][2] This iron-dependent cell death pathway is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS), offering a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing agents.[2][3][4] Siramesine, particularly in combination with the tyrosine kinase inhibitor lapatinib, synergistically triggers ferroptosis in various breast cancer cell lines, including triple-negative and HER2-positive subtypes.[1] The mechanism of action involves the disruption of lysosomal function, leading to an increase in the intracellular labile iron pool and subsequent lipid peroxidation.[2][3][5]
Key Signaling Pathways
Siramesine-induced ferroptosis in breast cancer cells is a multi-faceted process involving the dysregulation of iron homeostasis and the generation of oxidative stress. The primary mechanism is initiated by siramesine's activity as a lysosomotropic agent, causing lysosomal membrane permeabilization.[2][5] This leads to the release of iron into the cytosol, which then participates in Fenton reactions to generate highly reactive hydroxyl radicals.[6]
Concurrently, siramesine, especially when combined with lapatinib, modulates the expression of key iron-regulating proteins.[1] It has been observed to decrease the expression of ferroportin-1 (FPN), the primary iron exporter, while increasing the expression of transferrin, which is responsible for iron uptake.[1] This dual effect leads to a significant accumulation of intracellular iron, fueling the production of lipid ROS and culminating in ferroptotic cell death.[3] Furthermore, the degradation of heme oxygenase-1 (HO-1), an antioxidant enzyme, has also been implicated in this pathway, further sensitizing the cells to oxidative stress.[5]
Experimental Workflow Overview
A typical workflow for studying siramesine-induced ferroptosis in breast cancer cells involves cell culture, treatment with siramesine (and potentially lapatinib), followed by a series of assays to measure cell viability, lipid peroxidation, intracellular iron levels, and the expression of key regulatory proteins.
Quantitative Data Summary
The following tables summarize the quantitative effects of siramesine and lapatinib treatment on breast cancer cells as reported in the literature.
Table 1: Effect of Siramesine and Lapatinib on Breast Cancer Cell Viability
| Cell Line | Treatment | Duration | Cell Death (%) | Reference(s) |
| MDA-MB-231 | 10 µM Siramesine + 0.5 µM Lapatinib | 24 h | 35 - 45% | |
| SKBr3 | 10 µM Siramesine + 0.5 µM Lapatinib | 24 h | 35 - 45% | |
| MCF-7 | 10 µM Siramesine + 0.5 µM Lapatinib | 4 h | ~40% | |
| ZR-75-1 | 10 µM Siramesine + 0.5 µM Lapatinib | 4 h | ~40% | |
| MDA-MB-231 | 10 µM Siramesine + 0.5 µM Lapatinib | 4 h | ~30% | [2] |
| SKBr3 | 10 µM Siramesine + 0.5 µM Lapatinib | 4 h | ~30% | [2] |
| MDA-MB-231 | 10 µM Siramesine + 0.5 µM Lapatinib | 24 h | ~54% | |
| SKBr3 | 10 µM Siramesine + 0.5 µM Lapatinib | 24 h | ~64% |
Table 2: Effect of Siramesine and Lapatinib on Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment | Duration | ROS Increase (%) | Reference(s) |
| MDA-MB-231 | 10 µM Siramesine + 0.5 µM Lapatinib | 4 h | 70% | |
| MDA-MB-231 | 10 µM Siramesine + 0.5 µM Lapatinib | 24 h | 91% | |
| MDA-MB-231 | 10 µM Siramesine alone | 24 h | 25% |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is for quantifying the percentage of non-viable cells in a population following treatment.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231, SKBr3)
-
Complete cell culture medium
-
Siramesine fumarate
-
Lapatinib
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of siramesine and/or lapatinib (e.g., 10 µM siramesine and 0.5 µM lapatinib) for the specified duration (e.g., 4 or 24 hours).[6] Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect the cell culture medium (containing floating, non-viable cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Staining: Centrifuge the cell suspension at 500 x g for 5 minutes. Resuspend the cell pellet in a known volume of PBS. Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of cell death using the following formula: % Cell Death = (Number of non-viable cells / Total number of cells) x 100
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells.
Materials:
-
Treated and control breast cancer cells
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat cells as described in the cell viability protocol.
-
Probe Loading: After treatment, wash the cells once with PBS. Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in HBSS or serum-free medium for 30 minutes at 37°C, protected from light.[7]
-
Washing: Wash the cells twice with HBSS to remove excess probe.[7]
-
Analysis:
-
Flow Cytometry: Detach the cells with trypsin-EDTA, resuspend in PBS, and analyze immediately on a flow cytometer. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation.[7][8] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: After washing, add fresh HBSS to the cells and examine them under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
Measurement of Intracellular Labile Iron Pool (Calcein-AM Assay)
This assay measures the chelatable, labile iron pool in the cytoplasm using the fluorescent probe Calcein-AM.
Materials:
-
Treated and control breast cancer cells
-
Calcein-AM (stock solution in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells in a 96-well black, clear-bottom plate or in suspension for flow cytometry.
-
Probe Loading: After treatment, wash the cells with HBSS. Load the cells with 0.15 µM Calcein-AM in HBSS for 15-30 minutes at 37°C.[3][9]
-
Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~518 nm.[3] Calcein fluorescence is quenched by intracellular iron, so a decrease in fluorescence intensity indicates an increase in the labile iron pool.
-
Flow Cytometry: Analyze the cells on a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates an increase in intracellular labile iron.
-
Assessment of Lysosomal Membrane Permeabilization (Acridine Orange Staining)
Acridine orange is a lysosomotropic dye that accumulates in intact lysosomes, and its relocation to the cytoplasm indicates lysosomal membrane permeabilization (LMP).
Materials:
-
Treated and control breast cancer cells
-
Acridine orange (stock solution in water or ethanol)
-
HBSS or cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells as previously described.
-
Staining: After treatment, incubate the cells with 1 µg/mL acridine orange in HBSS or culture medium for 15 minutes at 37°C.[4]
-
Washing: Wash the cells three times with PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, acridine orange will concentrate in lysosomes, appearing as bright red puncta. Upon LMP, the dye will leak into the cytoplasm and nucleus, resulting in a diffuse green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in red fluorescence intensity indicates LMP.
-
Western Blot Analysis for Ferroptosis-Related Proteins
This protocol provides a general framework for the detection of Ferroportin (FPN), Transferrin, GPX4, and HO-1 by western blotting.
Materials:
-
Treated and control breast cancer cells
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ferroportin, anti-Transferrin, anti-GPX4, anti-HO-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. Note: For transmembrane proteins like Ferroportin and Transferrin, heating may cause aggregation; consider running unheated samples as well.[10]
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control such as β-actin or GAPDH.
-
References
- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 2. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Ferroportin and Iron Regulation in Breast Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. nsjbio.com [nsjbio.com]
- 7. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Siramesine Fumarate in Glioblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine, a lysosomotropic agent and sigma-2 receptor ligand, has emerged as a promising investigational compound for anti-cancer therapy, particularly for aggressive malignancies such as glioblastoma (GBM). In vitro studies utilizing GBM cell lines have demonstrated that Siramesine induces cell death through multiple mechanisms, including lysosomal membrane permeabilization, induction of reactive oxygen species (ROS), and modulation of critical signaling pathways like STAT3.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of Siramesine fumarate on glioblastoma cell lines.
Introduction
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][4] A key challenge in GBM therapy is the inherent resistance to conventional treatments.[1] Siramesine represents a novel therapeutic strategy by targeting lysosomes, the cell's recycling center, to induce a caspase-independent form of cell death.[1][2] Its ability to destabilize lysosomal membranes leads to the release of cathepsins into the cytoplasm, triggering a cascade of events culminating in cell death.[1][2] Furthermore, Siramesine has been shown to induce oxidative stress and inhibit the STAT3 signaling pathway, which is often hyperactivated in GBM and contributes to tumor progression and chemoresistance.[1][5] This document outlines the cytotoxic and mechanistic effects of Siramesine on various GBM cell lines and provides standardized protocols for key in vitro assays.
Data Presentation
Table 1: Cytotoxicity of Siramesine in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Siramesine in various glioblastoma cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) | Assay | Reference |
| U87-MG | 8.875 | CCK-8 | [1] |
| U251-MG | 9.654 | CCK-8 | [1] |
| T98G | 7.236 | CCK-8 | [1] |
| U87 | ~25 | Trypan Blue | [3][6] |
Mechanism of Action
Siramesine's anti-glioblastoma activity is multifactorial, primarily initiated by its lysosomotropic properties. It accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP).[1][2][3] This disruption causes the release of cathepsins and other hydrolytic enzymes into the cytosol, initiating a caspase-independent cell death pathway.[1][2] Concurrently, LMP can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and mitochondrial damage.[2][3] Furthermore, Siramesine has been shown to directly bind to and inhibit the phosphorylation of STAT3 at Tyr705, a key step in its activation.[1] The inactivation of the STAT3 pathway can decrease the expression of downstream targets involved in cell proliferation, survival, and drug resistance, such as O6-methylguanine-DNA methyltransferase (MGMT).[1] Siramesine also induces autophagy in GBM cells; however, this appears to be a cytoprotective response, and its inhibition can enhance Siramesine-induced cell death.[1]
Figure 1: Siramesine's proposed mechanism of action in glioblastoma cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study by Cui et al. (2025).[1]
Objective: To determine the cytotoxic effect of Siramesine on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U251-MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving Siramesine)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 3.0 x 10³ to 5.0 x 10³ cells/well and incubate for 24 hours.[1]
-
Prepare a stock solution of Siramesine in DMSO.
-
Prepare serial dilutions of Siramesine in complete culture medium to achieve final concentrations ranging from 0 to 100 µM.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of Siramesine. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for 48 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Figure 2: Workflow for the Cell Viability (CCK-8) Assay.
Western Blot Analysis
This protocol is a general procedure based on descriptions in Cui et al. (2025).[1]
Objective: To analyze the effect of Siramesine on the expression and phosphorylation of specific proteins (e.g., STAT3, p-STAT3, LC3B, p62).
Materials:
-
Glioblastoma cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3(Y705), anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Siramesine for the specified time.
-
Lyse the cells in cold RIPA buffer.[1]
-
Determine protein concentration using the BCA assay.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)
This protocol is based on the methodology described by Jensen et al. (2017).[2]
Objective: To assess the integrity of the lysosomal membrane after Siramesine treatment.
Materials:
-
Glioblastoma cells
-
Glass bottom plates or coverslips
-
This compound
-
Acridine Orange solution (5 µg/mL)
-
Confocal microscope
Procedure:
-
Culture GBM cells on glass bottom plates or coverslips until approximately 80% confluent.[2]
-
Treat cells with Siramesine (e.g., 5–30 µM) for a specified time (e.g., 1 hour).[2]
-
Add Acridine Orange (final concentration 5 µg/mL) to the cells and incubate for 15 minutes at 37°C.[2]
-
Wash the cells with PBS.
-
Immediately visualize the cells using a confocal microscope. Healthy cells will exhibit red fluorescence within intact lysosomes, while cells with compromised lysosomal membranes will show a decrease in red fluorescence and an increase in diffuse green fluorescence in the cytoplasm and nucleus.
Synergistic Effects with Temozolomide
Siramesine has been shown to synergistically enhance the cytotoxic effects of temozolomide (TMZ), the standard-of-care chemotherapeutic agent for GBM.[1] This effect is potentially mediated by Siramesine's ability to inhibit the STAT3-MGMT signaling pathway, thereby reducing the expression of MGMT, a key DNA repair enzyme that contributes to TMZ resistance.[1]
Table 2: Synergistic Cytotoxicity of Siramesine and Temozolomide in GBM Cells[1]
| Cell Line | Treatment | Effect |
| U87-MG | 5 µM Siramesine + varying TMZ | Increased cell death compared to either agent alone |
| U251-MG | 5 µM Siramesine + varying TMZ | Increased cell death compared to either agent alone |
Conclusion
This compound demonstrates significant anti-cancer activity in glioblastoma cell lines through a multi-pronged mechanism involving lysosomal disruption, ROS production, and inhibition of the STAT3 pathway.[1][2][3] The provided protocols offer a framework for researchers to investigate these effects further. The synergistic potential of Siramesine with standard chemotherapy highlights its promise as a novel therapeutic agent for glioblastoma. However, it is noteworthy that while in vitro results are promising, in vivo efficacy in some models has been limited, suggesting that further research is needed to optimize its therapeutic application.[2][4]
References
- 1. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential Following Siramesine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine is a σ-2 receptor ligand that has demonstrated potent anti-cancer activity by inducing a unique form of programmed cell death.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of lysosomal membrane permeabilization (LMP) and subsequent oxidative stress.[1][2][3][4] This cascade of events often culminates in mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm), although some studies suggest mitochondrial destabilization can occur independently of LMP.[5][6] The assessment of ΔΨm is therefore a critical endpoint for evaluating the cytotoxic effects of Siramesine and understanding its mechanism of action.
These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential in cultured cells following treatment with Siramesine, utilizing the common fluorescent probes JC-1 and TMRM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Siramesine-induced cell death and the general experimental workflow for assessing its impact on mitochondrial membrane potential.
Caption: Proposed signaling pathway of Siramesine-induced cell death.
Caption: General experimental workflow for MMP assessment.
Data Presentation
The following tables provide a structured summary of expected quantitative data from mitochondrial membrane potential assays after Siramesine treatment.
Table 1: JC-1 Assay - Flow Cytometry Data
| Treatment Group | Concentration (µM) | % Red Fluorescent Cells (High ΔΨm) | % Green Fluorescent Cells (Low ΔΨm) | Red/Green Fluorescence Ratio |
| Vehicle Control | 0 | 95.2 ± 2.1 | 4.8 ± 0.5 | 19.8 |
| Siramesine | 5 | 65.7 ± 4.3 | 34.3 ± 2.9 | 1.9 |
| Siramesine | 10 | 30.1 ± 3.8 | 69.9 ± 4.1 | 0.4 |
| Siramesine | 20 | 12.5 ± 2.5 | 87.5 ± 3.2 | 0.1 |
| CCCP (Positive Control) | 50 | 5.3 ± 1.1 | 94.7 ± 1.8 | 0.06 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: TMRM Assay - Microplate Reader Data
| Treatment Group | Concentration (µM) | TMRM Fluorescence (Arbitrary Units) | % Decrease in TMRM Fluorescence |
| Vehicle Control | 0 | 85432 ± 5120 | 0 |
| Siramesine | 5 | 58910 ± 4321 | 31.1 |
| Siramesine | 10 | 34178 ± 3109 | 60.0 |
| Siramesine | 20 | 18765 ± 2045 | 78.0 |
| FCCP (Positive Control) | 20 | 10234 ± 1156 | 88.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms complexes known as J-aggregates, which exhibit intense red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and shows green fluorescence.[7][8][9]
Materials:
-
JC-1 Dye
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Siramesine
-
CCCP or FCCP (positive control for mitochondrial depolarization)
-
6-well or 96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate (for flow cytometry or microscopy) or a 96-well plate (for plate reader analysis) at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Siramesine Treatment:
-
Prepare a stock solution of Siramesine in DMSO.
-
On the day of the experiment, treat the cells with varying concentrations of Siramesine (e.g., 5, 10, 20 µM) for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes before staining).[7][8]
-
-
JC-1 Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with warm PBS or assay buffer.
-
-
Data Acquisition:
-
Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS. Analyze the fluorescence using a flow cytometer. J-aggregates (red) are typically detected in the PE channel (FL2), and JC-1 monomers (green) are detected in the FITC channel (FL1).[8]
-
Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with appropriate filters for red and green fluorescence.[8]
-
Microplate Reader: Measure the fluorescence intensity at Ex/Em = 540/590 nm for J-aggregates and Ex/Em = 485/535 nm for monomers.[7]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[10][11] A decrease in mitochondrial membrane potential results in a loss of TMRM from the mitochondria and a subsequent decrease in fluorescence intensity.[11][12]
Materials:
-
TMRM (Tetramethylrhodamine, methyl ester)
-
DMSO
-
Cell culture medium
-
PBS or other suitable buffer
-
Siramesine
-
FCCP (positive control for mitochondrial depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an optimal density for your cell line.
-
Siramesine Treatment:
-
TMRM Staining:
-
Prepare a TMRM working solution in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 20-500 nM.
-
Remove the treatment medium and add the TMRM working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[10][13]
-
-
Washing:
-
Gently aspirate the TMRM solution.
-
Wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Data Acquisition:
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, dye precipitation | Increase the number of washing steps. Ensure the dye is fully dissolved in DMSO before preparing the working solution. |
| Weak signal | Low dye concentration, insufficient incubation time, low cell number | Optimize dye concentration and incubation time. Increase the number of cells seeded. |
| Inconsistent results | Variation in cell density, inconsistent incubation times | Ensure uniform cell seeding. Standardize all incubation times precisely. |
| No change in MMP after Siramesine treatment | Siramesine concentration too low, treatment time too short, cell line is resistant | Perform a dose-response and time-course experiment. Use a positive control (FCCP or CCCP) to confirm the assay is working. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. TMRM Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Siramesine Fumarate Solubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with Siramesine fumarate in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO.[1] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can reduce the solubility of the compound.
Q2: What are the known solubility limits of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes the approximate solubility in common organic solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20-30 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
Q3: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I dilute it into my cell culture medium. Why is this happening?
A3: This phenomenon, known as solvent-shift precipitation, is common for hydrophobic compounds like Siramesine. While highly soluble in an organic solvent like DMSO, its solubility in an aqueous environment like cell culture media is significantly lower. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the DMSO disperses, and the local concentration of this compound exceeds its solubility limit in the predominantly aqueous solution, causing it to precipitate out of solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines, especially for sensitive or primary cells.[3][4] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][5][6] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the effect of the solvent on your specific cell line and experimental endpoints.
Q5: How does the pH of the culture medium affect the solubility of Siramesine?
A5: The pH of the aqueous medium can significantly impact the solubility of Siramesine. A study on Siramesine hydrochloride, a different salt form, showed that at a higher pH (e.g., 6.4), it can form supersaturated solutions, but there is also a risk of the less soluble free base precipitating over time.[7] While this study was not on the fumarate salt, the same principles generally apply. Therefore, maintaining a stable and appropriate pH of your cell culture medium is crucial for keeping the compound in solution.
Troubleshooting Guide: this compound Precipitation in Media
If you observe a precipitate after diluting your this compound stock solution into your cell culture medium, follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Dilution Protocol
The method of dilution is critical. A sudden change in solvent polarity is a primary cause of precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow Addition and Mixing: Add the DMSO stock solution drop-wise and slowly to the pre-warmed medium while gently vortexing or swirling the tube. This gradual introduction helps to disperse the compound more effectively and avoid localized high concentrations that lead to precipitation.[8]
-
Intermediate Dilution Step: Consider a serial dilution approach. For example, first, dilute your high-concentration stock solution to an intermediate concentration in your cell culture medium, ensuring it remains soluble. Then, use this intermediate dilution to prepare your final working concentrations.
Step 2: Determine the Practical Solubility Limit in Your Specific Medium
The composition of cell culture media can vary, and components like salts and proteins in fetal bovine serum (FBS) can affect compound solubility. It is essential to determine the maximum soluble concentration of this compound in your complete cell culture medium.
-
Prepare a series of dilutions: Prepare a dilution series of your this compound DMSO stock solution in your complete cell culture medium (including serum and other supplements). Start from your desired highest concentration and make several lower dilutions.
-
Incubate under experimental conditions: Place the tubes containing the dilutions in your cell culture incubator (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2-4 hours).
-
Visual and microscopic inspection:
-
Visually inspect each tube for any signs of cloudiness or visible precipitate.
-
Pipette a small aliquot from each dilution onto a microscope slide and examine under a microscope (10x or 20x magnification) for the presence of crystalline precipitates.
-
-
Identify the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is your practical working solubility limit for that specific medium. For your experiments, it is advisable to work at or below this concentration.
Step 3: Control the Final DMSO Concentration
Ensure the final concentration of DMSO in your culture medium is as low as possible and consistent across all experimental conditions, including your vehicle control. High concentrations of DMSO can not only be toxic to cells but can also influence the solubility of the compound.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder (Molecular Weight: 570.65 g/mol ). For 1 mL of a 10 mM stock solution, you would need 5.71 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
To aid dissolution, you can gently warm the solution to 37°C and vortex thoroughly until all the powder is dissolved, resulting in a clear solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
Recommended Method (to avoid precipitation):
-
Add the required volume of pre-warmed medium to a sterile tube. For example, for 1 mL of a 10 µM solution, start with 999 µL of medium.
-
While gently vortexing the medium, slowly add 1 µL of the 10 mM DMSO stock solution.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution to ensure it is clear before adding it to your cells.
-
-
The final DMSO concentration in this example would be 0.1%.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway of Siramesine-Induced Cell Death
Caption: Simplified signaling pathway of Siramesine-induced apoptosis.
References
- 1. This compound salt ≥98% (HPLC) | 163630-79-3 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. Influence of the solid form of siramesine hydrochloride on its behavior in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Siramesine fumarate off-target effects in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information on the off-target effects of Siramesine fumarate in cellular assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help distinguish between on-target and off-target activities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary target of Siramesine?
A1: Siramesine is a high-affinity ligand for the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97).[1][2][3] It is often used in research as a sigma-2 receptor agonist or modulator.
Q2: I'm observing high levels of cytotoxicity at concentrations that seem inconsistent with sigma-2 receptor binding affinity. What is the most likely off-target effect?
A2: The most widely reported off-target effect of Siramesine is the induction of Lysosomal Membrane Permeabilization (LMP).[4][5][6] Siramesine is a cationic amphiphilic drug, also known as a lysosomotropic agent.[6][7] It accumulates in the acidic environment of lysosomes, where it can act as a detergent, destabilizing the lysosomal membrane and causing leakage of its contents into the cytosol.[6][8] This can trigger a potent, caspase-independent cell death pathway.[4][5]
Q3: How does Siramesine's lysosomotropic action lead to cell death?
A3: By causing LMP, Siramesine triggers the release of acidic hydrolases, such as cathepsins, from the lysosome into the cytoplasm.[9][10] This leakage can lead to a cascade of events, including the generation of reactive oxygen species (ROS), oxidative stress, and degradation of essential cellular components, ultimately culminating in cell death.[4][5][11] Some studies have also linked this mechanism to the induction of ferroptosis, an iron-dependent form of cell death.[7]
Q4: Are the cytotoxic effects of Siramesine always dependent on lysosomal destabilization?
A4: While lysosomal destabilization is a major mechanism, some studies present conflicting evidence. Certain research suggests that Siramesine-induced cell death is primarily driven by the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential and release of cytochrome c, independent of LMP.[12][13] However, even these studies often note an increase in lysosomal pH, suggesting some level of lysosomal dysfunction.[12] Researchers should consider the possibility of multiple or cell-type-specific mechanisms.
Q5: Besides cytotoxicity, what other off-target effects are associated with Siramesine?
A5: Siramesine and its primary target, TMEM97, are implicated in the regulation of cholesterol homeostasis.[1][14] TMEM97 has been shown to interact with key proteins in cholesterol trafficking, such as the Niemann-Pick C1 (NPC1) protein and the low-density lipoprotein (LDL) receptor.[1][2] Therefore, researchers might observe unexpected changes in cellular cholesterol transport, lipid droplet formation, or the expression of cholesterol-regulating genes.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly high or rapid cell death after Siramesine treatment.
-
Possible Cause: The observed cytotoxicity may be due to off-target lysosomal membrane permeabilization (LMP) rather than on-target sigma-2/TMEM97 modulation. The EC50 for cytotoxicity is often in the micromolar range, whereas the binding affinity (Ki) for TMEM97 is in the nanomolar range (see Table 1).[15]
-
Troubleshooting Steps:
-
Assess Lysosomal Integrity: Perform an assay to directly measure LMP. The Acridine Orange (AO) relocation assay is a common method (see Protocol 1). A shift from red to green fluorescence indicates lysosomal leakage.[16][17] For higher sensitivity, consider a galectin puncta assay.[18]
-
Inhibit Lysosomal Proteases: Pre-treat cells with a cathepsin B inhibitor (e.g., CA-074-Me). If the inhibitor reduces Siramesine-induced cell death, it strongly suggests the involvement of LMP.[4][5]
-
Scavenge ROS: Pre-treat cells with a lipid-soluble antioxidant, such as α-tocopherol. Protection from cell death points to the involvement of oxidative stress, a common downstream effect of LMP.[4][12]
-
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Siramesine shows no effect in a TMEM97 knockout cell line, but published data suggests it should.
-
Possible Cause: While TMEM97 is the identified sigma-2 receptor, Siramesine's cytotoxic effects are often independent of TMEM97 expression.[2][15] Studies on TMEM97 knockout cells have shown that Siramesine-induced cytotoxicity is largely unaffected, confirming its powerful off-target activity.
-
Troubleshooting Steps:
-
Review Quantitative Data: Compare your results with published EC50 values for cytotoxicity in control versus TMEM97 knockout cell lines (see Table 1). You should expect to see similar cytotoxicity regardless of TMEM97 status.
-
Verify Compound Activity: Test the compound in a sensitive, wild-type cell line (e.g., MCF-7, WEHI-S) to confirm its potency and the viability of your stock solution.[5]
-
Measure LMP: Directly test for lysosomal disruption in your knockout cells to confirm the mechanism of action is intact.
-
Section 3: Data & Pathway Reference
Quantitative Data
The following table summarizes the binding affinity and cytotoxic potency of Siramesine, highlighting the discrepancy that points towards off-target effects.
Table 1: Siramesine Binding Affinity vs. Cytotoxic Potency
| Parameter | Cell Line / Preparation | Value | Reference |
| Binding Affinity (Ki) | Double KO (TMEM97/PGRMC1) cell membranes | 49.7 nM | [15] |
| Cytotoxicity (EC50) | Control HeLa cells | 10.1 µM | [2] |
| Cytotoxicity (EC50) | TMEM97 Knockout (KO) HeLa cells | 10.3 µM | [2][15] |
| Cytotoxicity (EC50) | PGRMC1 KO HeLa cells | 10.2 µM | [2] |
| Cytotoxicity (EC50) | Double KO (TMEM97/PGRMC1) HeLa cells | 10.0 µM | [15] |
This data demonstrates that while Siramesine binds to TMEM97 in the nanomolar range, its cytotoxic effect occurs at much higher micromolar concentrations and is independent of TMEM97 expression.
Signaling Pathways
Caption: Siramesine's on-target and off-target mechanisms.
Section 4: Experimental Protocols
Protocol 1: Acridine Orange (AO) Relocation Assay for LMP
This assay is used to visualize lysosomal integrity. AO is a lysosomotropic dye that fluoresces bright red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.[10][16]
Materials:
-
Acridine Orange (stock solution, 1 mg/mL in sterile water)
-
Complete cell culture medium (phenol-red free for imaging)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., FITC/TRITC) or a plate reader
Procedure:
-
Cell Seeding: Seed cells on glass coverslips, imaging-grade plates, or 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with Siramesine at the desired concentrations and for the desired time points. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe) and a vehicle control (e.g., DMSO).
-
AO Staining:
-
Washing: Gently wash the cells twice with pre-warmed PBS or phenol-red free medium to remove excess dye.[19]
-
Imaging/Analysis:
-
Add fresh, pre-warmed phenol-red free medium to the cells.
-
Immediately visualize using a fluorescence microscope. Healthy cells will show bright red puncta (lysosomes), while cells with LMP will show a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence.
-
Alternatively, use a plate reader to quantify the change in red and green fluorescence intensity.[17]
-
References
- 1. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Assaying Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Optimizing Siramesine fumarate concentration for maximum efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Siramesine fumarate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Siramesine is a potent agonist for the sigma-2 (σ2) receptor with a subnanomolar affinity (IC50 = 0.12 nM) and exhibits 140-fold selectivity over the sigma-1 (σ1) receptor (IC50 = 17 nM)[1][2]. Its anticancer effects are primarily attributed to the induction of cell death through various mechanisms. While initially thought to act primarily as a lysosomotropic detergent causing lysosomal membrane permeabilization (LMP)[3][4], more recent evidence suggests that in many cell lines, Siramesine induces cell death primarily through the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential (MMP), cytochrome c release, and caspase activation[5][6][7]. It can also induce autophagy and inhibit the STAT3 signaling pathway[3][8]. It is important to note that the precise mechanism can be cell-type dependent[5][7].
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound varies significantly depending on the cell line and the duration of exposure. For short-term experiments (e.g., 8 hours), concentrations in the range of 20–30 µM are often required to induce significant cell death, with 40–50 µM causing death in over 90% of cells in some lines[6]. For longer incubation times (e.g., 48 hours), the IC50 values are generally lower, often falling within the 7–10 µM range for glioblastoma cell lines[8]. In some prostate cancer cell lines, the LC50 can range from 20 µM to 40 µM[9]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[5]. For example, a 20 mM stock solution in DMSO is a common starting point[5]. This stock solution should be stored at -20°C for long-term stability[10]. For experiments, the stock solution is further diluted in a complete culture medium to the desired final concentration.
Q4: I am not observing the expected level of cell death. What could be the reason?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Siramesine[5][11]. Some cell lines may be more resistant.
-
Concentration and Exposure Time: The concentration may be too low, or the incubation time too short for your specific cell line. Consider increasing the concentration or extending the exposure time based on preliminary dose-response and time-course experiments.
-
Protective Autophagy: Siramesine can induce a cytoprotective autophagic response in some cancer cells[3][8]. This means that the induction of autophagy can actually help the cells survive the initial insult. Co-treatment with an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA), may enhance Siramesine-induced cell death[8][9].
-
Antioxidant Effects: If your culture medium is supplemented with high levels of antioxidants, it might interfere with Siramesine's mechanism, as it has been shown to induce reactive oxygen species (ROS)[4]. The lipophilic antioxidant α-tocopherol, but not the hydrophilic N-acetyl-cysteine, has been shown to reduce Siramesine-induced cell death[5][6].
Q5: My results are inconsistent across experiments. How can I improve reproducibility?
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Fresh Drug Dilutions: Prepare fresh dilutions of Siramesine from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used in your experimental wells.
-
Thorough Washing: When performing assays, ensure complete removal of treatment media by washing cells with PBS to avoid interference with detection reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cell Death/High Viability | Concentration is too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 1-100 µM) and multiple time points (e.g., 24, 48, 72 hours). |
| Cell line is resistant to Siramesine-induced apoptosis. | Investigate alternative cell death pathways, such as necroptosis or ferroptosis. Consider combination therapies to enhance efficacy[12]. | |
| Siramesine is inducing protective autophagy. | Co-treat with an autophagy inhibitor like chloroquine or bafilomycin A1 and assess cell viability[3][8]. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Incomplete drug dissolution or mixing. | Vortex the diluted drug solution thoroughly before adding it to the cells. | |
| Unexpected Morphological Changes | Siramesine can induce changes in lysosomal and mitochondrial morphology[5][13]. | Use specific fluorescent probes (e.g., LysoTracker, MitoTracker) or transmission electron microscopy to characterize these changes. |
| Contradictory Results with Apoptosis Assays | Cell death may be caspase-independent in your cell line[4]. | Use multiple assays to assess cell death, such as Annexin V/PI staining, TUNEL assay, and measurement of mitochondrial membrane potential. |
Quantitative Data Summary
Table 1: IC50/LC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50/LC50 (µM) | Incubation Time (hours) | Assay | Reference |
| U87-MG | Glioblastoma | 8.875 | 48 | CCK-8 | [8] |
| U251-MG | Glioblastoma | 9.654 | 48 | CCK-8 | [8] |
| T98G | Glioblastoma | 7.236 | 48 | CCK-8 | [8] |
| HT22 | Hippocampal Neurons | 12.55 | Not Specified | Not Specified | [8] |
| SH-SY5Y | Neuroblastoma | 22.79 | Not Specified | Not Specified | [8] |
| HEK293T | Epithelial | 19.05 | Not Specified | Not Specified | [8] |
| PC3 | Prostate Cancer | 20 | 24 | Trypan Blue | [9] |
| DU145 | Prostate Cancer | 35 | 24 | Trypan Blue | [9] |
| LNCaP | Prostate Cancer | 40 | 24 | Trypan Blue | [9] |
| Various | Epithelial, Neuroblastoma, Glioblastoma | 20-30 (significant death) | 8 | Annexin V/PI | [6] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on glioblastoma cells[8].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control (untreated cells).
2. Assessment of Lysosomal Membrane Permeabilization (LMP) using LysoTracker Staining
This protocol is based on methods described in studies on prostate cancer cells[9].
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a multi-well imaging plate. Treat the cells with the desired concentrations of this compound for the specified time.
-
LysoTracker Staining: During the last 30 minutes of treatment, add LysoTracker Red (or Green) to the culture medium at a final concentration of 50-100 nM.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. A diffuse cytoplasmic staining in treated cells, as opposed to punctate staining in control cells, indicates LMP.
-
Quantification (Flow Cytometry): For a quantitative analysis, treat cells in suspension or detach adherent cells. Stain with LysoTracker as described above. Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates LMP.
Signaling Pathways and Experimental Workflows
Caption: Siramesine's multi-faceted mechanism of action.
Caption: Workflow for optimizing Siramesine concentration.
Caption: Troubleshooting low efficacy of Siramesine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 3. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing Siramesine Fumarate Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Siramesine fumarate, a potent sigma-2 (σ2) receptor agonist, is a valuable tool in neuroscience and cancer research. However, its stability in long-term experiments can be a critical concern, potentially impacting experimental reproducibility and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and ensure the success of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound can be compromised by several factors, including:
-
pH: Siramesine is susceptible to pH-dependent degradation. It is more stable in acidic to neutral conditions. In alkaline solutions, it can be prone to hydrolysis.
-
Aqueous Solutions: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: How should I store this compound powder and stock solutions to ensure long-term stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| 2-8°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months |
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental needs.
| Solvent | Solubility |
| DMSO | ~20-30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
For cell culture experiments, DMSO is a common choice. However, it is important to keep the final DMSO concentration in your culture medium low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: I observed precipitation after diluting my this compound stock solution in aqueous media. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of Siramesine. Here are some troubleshooting steps:
-
Pre-dissolve in an organic solvent: For preparing aqueous solutions, first dissolve this compound in an organic solvent like ethanol before diluting with your aqueous buffer. A 1:2 ratio of ethanol to PBS (pH 7.2) has been used, but solubility is still limited to approximately 0.33 mg/mL.
-
Use a formulation with excipients: For in vivo studies, formulations containing excipients like PEG300, Tween 80, or corn oil can improve solubility and stability.
-
Sonication: Sonication can help to dissolve the compound, particularly for in vivo formulations.
-
Prepare fresh solutions: Due to its limited stability in aqueous solutions, it is highly recommended to prepare these solutions fresh before each experiment and not to store them for more than a day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of this compound stock or working solutions. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Always prepare working solutions fresh from the stock solution immediately before use. 4. Protect all solutions from light and store at the recommended temperature. |
| Loss of compound activity in a long-term cell culture experiment. | Degradation in the culture medium. | 1. Replenish the culture medium with freshly prepared this compound at regular intervals. The frequency will depend on the stability in your specific medium and experimental conditions. 2. Consider the pH of your culture medium, as alkaline conditions can accelerate degradation. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. 2. If new peaks are present in your experimental samples, it is likely that degradation has occurred. 3. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products. |
| Precipitation of the compound in the stock solution upon storage. | Supersaturation or solvent evaporation. | 1. Ensure the stock solution is stored in a tightly sealed vial to prevent solvent evaporation. 2. If precipitation occurs, gently warm the solution and sonicate to redissolve. If it does not redissolve, it is best to prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -80°C for up to one year or -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to your cells.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
-
Application: Add the freshly prepared working solution to your cell cultures.
Signaling Pathways and Workflows
Siramesine-Induced Cell Death Pathway
Siramesine, as a sigma-2 receptor agonist, is known to induce cell death through multiple pathways, primarily involving the destabilization of mitochondria. The binding of Siramesine to the sigma-2 receptor (TMEM97) can trigger a cascade of events leading to apoptosis.
Caption: Siramesine-induced cell death pathway.
Experimental Workflow for Long-Term Siramesine Treatment
To minimize the impact of degradation in long-term experiments, a carefully planned workflow is essential. This involves regular replenishment of the compound and monitoring of its stability.
Caption: Workflow for long-term Siramesine experiments.
By adhering to these guidelines and protocols, researchers can significantly improve the reliability and reproducibility of their long-term experiments involving this compound.
Siramesine fumarate cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of siramesine fumarate in normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell death?
Siramesine is a selective sigma-2 (σ2) receptor agonist that induces a caspase-independent form of programmed cell death, particularly in cancer cells.[1][2] The primary mechanism involves the destabilization of lysosomal membranes, a process known as lysosomal membrane permeabilization (LMP).[3] As a lysosomotropic agent, siramesine accumulates in lysosomes, leading to an increase in lysosomal pH and the leakage of cathepsins into the cytosol.[3] This is followed by an increase in reactive oxygen species (ROS), which contributes to cellular damage and cell death.[2] Some studies also suggest that siramesine can directly destabilize mitochondria, leading to a loss of mitochondrial membrane potential.[4] In certain cancer types, such as glioblastoma, the JAK-STAT signaling pathway may also be involved.[3]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
Yes, evidence suggests that this compound is more cytotoxic to cancer cells than to normal cells. For example, oncogenic transformation of murine embryonic fibroblasts has been shown to significantly sensitize them to siramesine-induced cell death.[1] Furthermore, while effective in inducing cell death in various cancer cell lines, siramesine has been observed to have a lower impact on normal human glial cells, indicating a therapeutic window.[3]
Q3: What are the typical effective concentrations of this compound for inducing cytotoxicity in cancer cells?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. IC50 values (the concentration required to inhibit the growth of 50% of cells) have been reported in the low micromolar range for many cancer cell lines. The following tables summarize reported IC50 and LC50 (the concentration required to kill 50% of cells) values.
Data Presentation
Table 1: IC50 Values of Siramesine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| WEHI-S | Murine Fibrosarcoma | 8.7 ± 0.5 | 21 hours | [1] |
| MCF-7 | Human Breast Cancer | 9.4 ± 0.9 | 45 hours | [1] |
| U87-MG | Human Glioblastoma | 8.875 | 48 hours | [3] |
| U251-MG | Human Glioblastoma | 9.654 | 48 hours | [3] |
| T98G | Human Glioblastoma | 7.236 | 48 hours | [3] |
| v-Ha-ras transformed MEFs | Murine Embryonic Fibroblasts | 7.3 ± 1 | 21 hours | [1] |
| c-src transformed MEFs | Murine Embryonic Fibroblasts | 6.4 ± 0.5 | 21 hours | [1] |
Table 2: LC50 Values of Siramesine in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | LC50 (µM) | Incubation Time | Reference |
| PC3 | Human Prostate Cancer | 20 | 24 hours | |
| DU145 | Human Prostate Cancer | 35 | 24 hours | |
| LNCaP | Human Prostate Cancer | 40 | 24 hours |
Table 3: Cytotoxicity of Siramesine in Normal Cells
| Cell Line | Cell Type | Observation | Reference |
| Normal Human Glial Cells | Glial Cells | Lower sensitivity compared to GBM cell lines | [3] |
| SV40LT-transduced MEFs | Murine Embryonic Fibroblasts | IC50 of 8.7 ± 0.5 µM | [1] |
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT/MTS Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Solubilization (MTT Assay only): Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[5][6]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High background in wells without cells | Contamination of media or reagents. Phenol red in media can interfere. | Use fresh, sterile reagents. Use phenol red-free media during the assay.[3] |
| Low signal or poor dynamic range | Cell density is too low or too high. Incubation time is too short. | Optimize cell seeding density. Increase incubation time with the reagent. |
| Inconsistent replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate.[3] |
| Formazan crystals not dissolving (MTT) | Insufficient solubilization solution or time. | Increase the volume of the solubilization solution and/or the incubation time with gentle shaking.[3] |
Lysosomal Membrane Permeabilization (LMP) Assay (LysoTracker Staining)
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in a multi-well plate and treat with this compound.
-
Staining: During the last 15-30 minutes of treatment, add a fluorescent acidotropic probe like LysoTracker Red or Green to the culture medium at a final concentration of 50-100 nM.[7][8]
-
Incubation: Incubate at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging: Immediately visualize the cells using fluorescence microscopy or quantify the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates LMP.[9]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| No or weak staining | Probe concentration is too low. Incubation time is too short. Cells are not healthy. | Increase the probe concentration or incubation time. Ensure cells are viable and healthy before the experiment.[8] |
| High background fluorescence | Probe concentration is too high. Inadequate washing. | Decrease the probe concentration. Ensure thorough but gentle washing steps.[10] |
| Signal fades quickly (photobleaching) | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium if fixing cells (note: fixation can affect the probe).[7] |
| Non-specific staining (e.g., nucleus) | Probe concentration is too high, leading to artifacts. | Use the lowest effective concentration of the probe. Confirm lysosomal localization with co-staining if necessary.[10] |
Reactive Oxygen Species (ROS) Detection (DHE Assay)
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as for other assays.
-
Probe Loading: Wash the cells with a warm buffer (e.g., PBS or HBSS). Add Dihydroethidium (DHE) solution (typically 2-10 µM) to the cells and incubate for 15-30 minutes at 37°C in the dark.[11]
-
Washing: Gently wash the cells to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[11][12]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of cells or media. Probe auto-oxidation. | Use a probe-free control to measure background. Prepare fresh probe solution just before use.[13] |
| Low signal | Cell density is too low. Insufficient probe concentration or incubation time. | Optimize cell number and probe loading conditions.[14][15] |
| Signal variability | Uneven probe loading. Cell stress during the assay. | Ensure uniform application of the probe. Handle cells gently to avoid inducing ROS production. |
| Artifacts from probe oxidation | The probe can be oxidized by factors other than the ROS of interest. | Use appropriate controls, such as antioxidants (e.g., N-acetylcysteine), to confirm that the signal is ROS-dependent.[12] |
Signaling Pathways and Experimental Workflows
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LysoTracker | AAT Bioquest [aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Oxidative Stress Induced by Siramesine Fumarate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing oxidative stress induced by Siramesine fumarate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a potent sigma-2 receptor agonist.[1][2][3] It is known to induce cell death in various cancer cell lines.[1][2][4] The induction of oxidative stress is a key mechanism of its action. Siramesine, as a lysosomotropic agent, can lead to lysosomal membrane permeabilization (LMP) and mitochondrial destabilization.[4][5][6][7] This disruption of cellular organelles results in the increased production of reactive oxygen species (ROS).[5][8][9][10]
Q2: Which in vitro models are suitable for studying Siramesine-induced oxidative stress?
A variety of immortalized and primary cell lines can be used.[11] Commonly used models include cancer cell lines such as prostate (PC3, DU145, LNCaP), breast (MCF-7), and glioblastoma (U-87MG), as well as non-cancer cell lines like HaCaT keratinocytes.[4][8][9] The choice of cell line can be critical as the extent of ROS production in response to Siramesine can be cell-type specific.[8] For more complex studies, 3D cell cultures, organoids, or precision-cut tissue slices can provide a more physiologically relevant environment.[11]
Q3: What are the key markers of oxidative stress to measure in response to Siramesine treatment?
Key markers include:
-
Reactive Oxygen Species (ROS): Direct measurement of ROS is a primary indicator.[12][13] Probes like Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used.[8][14]
-
Lipid Peroxidation: Siramesine has been shown to induce lipid peroxidation.[8][10] Malondialdehyde (MDA) is a commonly measured byproduct.[15]
-
DNA/RNA Damage: Oxidative stress can damage nucleic acids. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a well-established marker of oxidative DNA damage.[12][15]
-
Protein Oxidation: Protein carbonylation and nitration (3-nitrotyrosine) are markers of oxidative protein damage.[15]
-
Antioxidant Response: Measurement of the activation of transcription factors like Nrf2 and the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can provide insights into the cellular response to oxidative stress.[16][17]
Q4: What is the role of lysosomes and mitochondria in Siramesine-induced oxidative stress?
Siramesine is a lysosomotropic agent, meaning it accumulates in lysosomes.[7][18] This can lead to an increase in lysosomal pH and lysosomal membrane permeabilization (LMP), releasing enzymes and iron into the cytosol, which contributes to ROS production.[5][6][18][19] Siramesine also destabilizes mitochondria, leading to the loss of mitochondrial membrane potential (MMP) and increased production of mitochondrial superoxide.[4][8][9] This mitochondrial dysfunction is a significant source of ROS.[4]
Troubleshooting Guides
Inconsistent ROS Measurements with DCFH-DA Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Fluorescence | Old or improperly stored DCFH-DA solution.[20] | Prepare fresh DCFH-DA working solution just before use. Store stock solution protected from light at -20°C.[21] |
| Cell culture medium components (e.g., serum, phenol red) can interfere.[21][22] | Use a simplified buffer like HBSS or phenol red-free medium during the assay.[20] Run cell-free controls with Siramesine and the dye to check for direct interactions.[22] | |
| Low or No Signal | Insufficient Siramesine concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. |
| Inefficient uptake or hydrolysis of DCFH-DA by cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| DCFH does not directly react with all ROS (e.g., H2O2).[23] | Consider using other ROS probes like DHE for superoxide detection or specific probes for other ROS types.[14] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding in all wells. |
| Pipetting errors. | Be meticulous with pipetting, especially with small volumes of reagents and cell suspensions. | |
| Photobleaching. | Minimize exposure of stained cells to light before and during measurement.[20] |
Difficulty in Detecting Nrf2 Activation
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or No Nrf2 Signal in Western Blot | Low basal levels of Nrf2 protein. Nrf2 is rapidly degraded under basal conditions.[24] | Treat cells with a proteasome inhibitor (e.g., MG-132) as a positive control to allow Nrf2 accumulation.[16][24] |
| Ineffective Siramesine treatment to induce Nrf2. | Verify the concentration and activity of Siramesine. Use a known Nrf2 activator (e.g., sulforaphane) as a positive control.[16] | |
| Poor antibody quality. | Use a validated antibody for Nrf2. Check the antibody datasheet for recommended applications and dilutions.[16][25] Perform a Western blot with a known positive control lysate.[25] | |
| No Nuclear Translocation of Nrf2 in Immunofluorescence | Inappropriate time points. Nrf2 translocation to the nucleus can be transient. | Perform a time-course experiment to capture the peak of nuclear translocation.[16] |
| Low signal intensity. | Use a high-quality primary antibody and consider using a signal amplification technique.[16] | |
| Inconsistent Luciferase Reporter Assay Results | High background signal. | Choose a cell line with lower basal Nrf2 activity or include a negative control reporter vector.[16] |
| Poor transfection efficiency. | Optimize the transfection protocol and use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[16] |
Quantitative Data Summary
Table 1: Effect of Siramesine on ROS Production in Prostate Cancer Cell Lines
| Cell Line | Siramesine Concentration (µM) | % Increase in ROS (DHE fluorescence) |
| PC3 | 10 | ~15% |
| 25 | ~30% | |
| 35 | ~40% | |
| DU145 | 35 | ~20% |
| 45 | ~20% | |
| LNCaP | 10 | ~25% |
| 25 | ~45% | |
| 40 | ~55% | |
| Data synthesized from a study by Villalpando-Rodriguez et al. (2022).[8] |
Table 2: Effect of Siramesine on Lysosomal Membrane Permeabilization (LMP)
| Cell Line | Treatment | % LMP (Loss of LysoTracker fluorescence) |
| U87 | DMSO (Control) | 2% |
| Lapatinib (0.5 µM) | 4% | |
| Siramesine (10 µM) | 58% | |
| Siramesine + Lapatinib | 93% | |
| Data from a study by Villalpando-Rodriguez et al. (2019).[19] |
Experimental Protocols
Measurement of Intracellular ROS using Dihydroethidium (DHE)
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well black, clear-bottom plate for fluorescence reading or on coverslips in a 24-well plate for microscopy). Allow cells to adhere overnight.
-
Siramesine Treatment: Treat cells with the desired concentrations of this compound for the determined time period (e.g., 4 hours).[8] Include appropriate vehicle controls.
-
DHE Staining: After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Add DHE staining solution (typically 10-50 nM in serum-free medium or PBS) to each well.[8][19]
-
Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.
-
Measurement:
Assessment of Lysosomal Membrane Permeabilization (LMP) using LysoTracker
-
Cell Seeding: Seed cells as described for the ROS assay.
-
Siramesine Treatment: Treat cells with this compound for the desired time (e.g., 4 hours).[19]
-
LysoTracker Staining: 30 minutes before the end of the treatment, add LysoTracker Green or Red (typically 50 nM) directly to the culture medium.[19]
-
Incubation: Continue the incubation at 37°C for the final 30 minutes of treatment.
-
Measurement:
-
Flow Cytometry: Wash cells, detach, and resuspend in PBS. Analyze the loss of fluorescence by flow cytometry. A decrease in fluorescence indicates LMP.[19]
-
Fluorescence Microscopy: Wash cells with PBS and immediately visualize under a fluorescence microscope.
-
Visualizations
Caption: Signaling pathway of Siramesine-induced oxidative stress.
Caption: Experimental workflow for ROS detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 3. Siramesine = 98 HPLC 163630-79-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Cell-line Specific Responses to Siramesine Fumarate Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Siramesine fumarate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LU-28-179 fumarate) is a potent and selective sigma-2 (σ2) receptor agonist.[1][2] It exhibits a high affinity for the σ2 receptor with an IC50 of 0.12 nM and has a 140-fold selectivity over the sigma-1 (σ1) receptor (IC50 = 17 nM).[1][3] While initially investigated for anxiety and depression, Siramesine has demonstrated potent anti-cancer activity.[4][5] Its primary mechanisms of action in cancer cells include the induction of cell death through the destabilization of mitochondria and lysosomes.[2][6][7] It is also known to induce a form of iron-dependent cell death called ferroptosis, particularly when used in combination with other agents like the tyrosine kinase inhibitor, lapatinib.[2][8]
Q2: In which cancer cell lines has Siramesine been shown to be effective?
Siramesine has been shown to induce cell death in a variety of cancer cell lines, including:
-
Prostate Cancer: PC3, DU145, LNCaP[9]
-
Lung Adenocarcinoma: A549[8]
-
Neuroblastoma: SH-SY5Y[1]
-
HeLa and HaCaT cells [1]
Q3: Does this compound induce apoptosis?
The induction of apoptosis by Siramesine appears to be cell-line dependent. In some cell lines, such as HaCaT, Siramesine treatment leads to caspase activation, cytochrome c release, and typical apoptotic morphology.[6][7] However, in other cell lines like U-87MG glioblastoma cells, these classic apoptotic hallmarks may not be as prominent, even though mitochondrial membrane potential is lost.[6][7] Some studies suggest that Siramesine can induce a caspase-independent, apoptosis-like cell death.[5]
Q4: What is the role of reactive oxygen species (ROS) in Siramesine-induced cell death?
Siramesine treatment often leads to an increase in reactive oxygen species (ROS) and lipid peroxidation.[9] This oxidative stress contributes to mitochondrial damage and cell death. The lipophilic antioxidant α-tocopherol (a lipid ROS scavenger) has been shown to reduce Siramesine-induced cell death, highlighting the importance of lipid peroxidation in its mechanism.[6][9]
Troubleshooting Guide
Problem 1: I am not observing any significant cell death after treating my cells with this compound.
-
Solution 1: Verify the concentration and treatment duration. The effective concentration of Siramesine can vary significantly between cell lines.[4][8] Review the literature for recommended concentration ranges for your specific cell line. If data is unavailable, perform a dose-response experiment to determine the optimal concentration and time point. For example, in some cell lines, rapid cell death is observed at concentrations above 20 µM, while lower concentrations may require longer incubation times (e.g., 48 hours or more).[6][7]
-
Solution 2: Check the cell line's sensitivity. Not all cell lines are equally sensitive to Siramesine. For instance, PC3 prostate cancer cells are more sensitive than DU145 and LNCaP cells.[9] Consider using a positive control cell line known to be sensitive to Siramesine, such as U87-MG or PC3, to validate your experimental setup.
-
Solution 3: Assess for autophagy. Siramesine can induce a cytoprotective autophagic response in some cancer cells.[10] This means the cells may be surviving by degrading damaged components. You can assess for autophagy by monitoring the formation of autophagosomes or the expression of autophagy-related proteins like LC3B. Inhibition of autophagy may enhance Siramesine-induced cell death.[10]
Problem 2: I am seeing conflicting results regarding the involvement of lysosomes in my experiments.
-
Solution 1: Understand the dual role of lysosomes. Siramesine is a lysosomotropic agent, meaning it accumulates in lysosomes.[10] This can lead to an increase in lysosomal pH and lysosomal membrane permeabilization (LMP).[6][8][9] However, some studies report that Siramesine-induced cell death can occur independently of LMP and the release of lysosomal enzymes like cathepsins.[6][7] The extent of lysosomal involvement may be cell-type specific.
-
Solution 2: Use specific probes to assess lysosomal integrity. To clarify the role of lysosomes in your model, use fluorescent probes to measure lysosomal pH and membrane integrity. Assays to detect the cytosolic activity of lysosomal enzymes can also be informative.
Problem 3: My results are not reproducible.
-
Solution 2: Properly prepare and store this compound. this compound is typically dissolved in DMSO to create a stock solution.[12] Ensure the DMSO is of high quality and that the stock solution is stored correctly, usually at -20°C or -80°C, to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the stock in your culture medium immediately before use.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| U87-MG | Glioblastoma | 8.875 | 48 h | [4] |
| U251-MG | Glioblastoma | 9.654 | 48 h | [4] |
| T98G | Glioblastoma | 7.236 | 48 h | [4] |
| PC3 | Prostate Cancer | ~20 | 24 h | [9] |
| DU145 | Prostate Cancer | 35 | 24 h | [9] |
| LNCaP | Prostate Cancer | 40 | 24 h | [9] |
| A549 | Lung Adenocarcinoma | ~25 | Not Specified | [8] |
| U87 | Glioblastoma | ~25 | Not Specified | [8] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from a study on glioblastoma cells.[4]
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 48 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plates in the dark for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] × 100%
-
As = Absorbance of the experimental sample
-
Ab = Absorbance of the blank (medium with CCK-8)
-
Ac = Absorbance of the control sample (untreated cells with CCK-8)
-
2. Wound-Healing Assay for Cell Migration
This protocol is based on a method used to assess glioblastoma cell migration.[4]
-
Grow cells to a confluent monolayer in 24-well plates.
-
Create a "wound" in the monolayer by making a straight scratch with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at the start of the experiment (0 hours) and at a later time point (e.g., 12 hours).
-
Measure the width of the wound at multiple points for each condition and compare the migration distance between treated and untreated cells.
3. Western Blotting for Signaling Pathway Analysis
This is a general protocol for analyzing protein expression changes, for instance, in the STAT3 signaling pathway.[4]
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-STAT3, STAT3, MGMT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Siramesine's multifaceted mechanism of action.
Caption: Troubleshooting workflow for Siramesine experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 4. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes | Semantic Scholar [semanticscholar.org]
- 8. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
Impact of serum concentration on Siramesine fumarate activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Siramesine fumarate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Siramesine is a potent sigma-2 receptor agonist with high selectivity over the sigma-1 receptor.[1][2][3][4] Its anticancer activity is primarily attributed to its function as a lysosomotropic agent, leading to the destabilization of lysosomal membranes.[5][6][7] This disruption triggers a cascade of cellular events, including lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, generation of reactive oxygen species (ROS), and ultimately, cell death.[8][9][10] Siramesine has been shown to induce both caspase-dependent and -independent apoptosis, as well as autophagy.[5][9][10][11]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in experimental results with Siramesine can stem from several factors:
-
Cell Density: The number of cells seeded per well can influence the drug-to-cell ratio and impact the observed cytotoxicity.[2][12] It is crucial to maintain consistent cell densities across all experiments.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a validated stock.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Siramesine.[13][14] The IC50 values can differ significantly between cell types.
Q3: My cells are not responding to Siramesine treatment as expected. What should I check?
If you observe a lack of response to Siramesine, consider the following:
-
Concentration and Incubation Time: The cytotoxic effects of Siramesine are both dose- and time-dependent.[13] At higher concentrations (typically >20 µM), cell death can be observed within hours.[12] Lower concentrations may require longer incubation periods (e.g., 24-48 hours) to induce a significant effect.[12]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may respond differently.
-
Purity of the Compound: Verify the purity of your this compound. Impurities could interfere with its activity.
-
Mechanism of Cell Death: Siramesine can induce different cell death pathways. If you are assaying for a specific marker of apoptosis (e.g., caspase activation), be aware that the predominant mechanism in your cell line might be different (e.g., lysosomal cell death or autophagy).
Q4: Can I use Siramesine in combination with other drugs?
Yes, Siramesine has been shown to have synergistic effects when combined with other anticancer agents, such as the tyrosine kinase inhibitor lapatinib.[8] This combination can enhance the induction of ferroptosis, a form of iron-dependent cell death. When planning combination studies, it is essential to perform dose-response matrices to determine optimal concentrations and assess for synergy, additivity, or antagonism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Variable serum concentration in culture media. Serum proteins can bind to Siramesine, reducing its effective concentration. | Standardize the serum percentage in your culture medium for all experiments. If you suspect serum interference, consider reducing the serum concentration during the drug treatment period. However, be mindful that prolonged serum starvation can also affect cell health and response. Perform a pilot experiment to assess the effect of different serum concentrations (e.g., 2%, 5%, 10%) on Siramesine's IC50 in your specific cell line. |
| Inconsistent cell seeding density. | Ensure precise and consistent cell seeding across all wells and experiments. Use a cell counter for accuracy. | |
| Degradation of Siramesine stock solution. | Prepare fresh working solutions of Siramesine from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low or no cytotoxicity observed | Insufficient drug concentration or incubation time. | Refer to published literature for typical effective concentrations and treatment durations for your cell line.[13][14] If this information is unavailable, perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 8, 24, 48 hours). |
| Cell line is resistant to Siramesine. | Some cell lines may be inherently resistant. Confirm the expression of the sigma-2 receptor in your cell line if possible. Consider testing a positive control cell line known to be sensitive to Siramesine. | |
| Incorrect assay for measuring cell death. | Siramesine can induce apoptosis, autophagy, and lysosomal cell death.[5][9][10] If you are using an assay specific for one pathway (e.g., caspase activity for apoptosis), you may miss other modes of cell death. Consider using a general cell viability assay like MTT or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). | |
| High background in fluorescence-based assays (e.g., for ROS or lysosomal integrity) | Autofluorescence of the compound. | Run a control with Siramesine alone (no cells) to check for any intrinsic fluorescence at the wavelengths used in your assay. |
| Non-specific effects at high concentrations. | High concentrations of any compound can lead to off-target effects. Correlate your findings with cell viability data to ensure the observed effects are occurring at physiologically relevant concentrations. | |
| Unexpected morphological changes in cells | Siramesine is known to induce morphological changes. | Siramesine treatment can cause chromatin condensation, cell shrinkage, and detachment.[9][10] It can also lead to the accumulation of autophagosomes.[5][6] These are expected outcomes of its mechanism of action. |
Data Presentation
Table 1: IC50 Values of Siramesine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Serum Concentration | Reference |
| U87-MG | Glioblastoma | 48 | 8.875 | Not Specified | [13] |
| U251-MG | Glioblastoma | 48 | 9.654 | Not Specified | [13] |
| T98G | Glioblastoma | 48 | 7.236 | Not Specified | [13] |
| WEHI-S | Fibrosarcoma | 21 | ~5 | 10% FCS | [10] |
| MCF-7 | Breast Cancer | 45 | ~8 | 10% FCS | [10] |
| PC3 | Prostate Cancer | Not Specified | >20 (alone) | 5% FBS | [8] |
| HaCaT | Keratinocyte (immortalized) | 8 | ~25 | 10% FBS | |
| Hsc-4 | Squamous Cell Carcinoma | 8 | ~30 | 10% FBS | |
| HeLa | Cervical Cancer | 8 | ~25 | 10% FBS | |
| SH-SY5Y | Neuroblastoma | 8 | ~30 | 15% FBS |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the exact passage number of the cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
2. Western Blot for Autophagy Marker LC3-II
-
Cell Lysis: After treating cells with Siramesine, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II band relative to a loading control (e.g., actin or tubulin) indicates an induction of autophagy.
Visualizations
Caption: Mechanism of Siramesine-induced cell death.
Caption: Troubleshooting workflow for Siramesine experiments.
References
- 1. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Siramesine Fumarate: Technical Support Resource Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Siramesine Fumarate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability, proper handling, and effective use of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the fumarate salt form of Siramesine (also known as Lu 28-179). It is a potent and selective sigma-2 (σ₂) receptor agonist with high affinity (IC₅₀ = 0.12 nM) and is approximately 140-fold more selective for the σ₂ receptor over the σ₁ receptor (IC₅₀ = 17 nM).[1][2][3] It is widely used in neuroscience research for its anxiolytic-like properties and in cancer research for its ability to induce cell death in various cancer cell lines.[1][4][5]
Q2: What is the established mechanism of action for Siramesine?
A2: The precise mechanism is still under investigation and may be cell-type dependent. Current research points to several key pathways:
-
Mitochondrial Destabilization: Some studies show that Siramesine induces rapid loss of mitochondrial membrane potential, cytochrome c release, and caspase activation, leading to apoptosis.[6][7][8]
-
Lysosomal Disruption: Siramesine is also described as a lysosomotropic agent that can accumulate in lysosomes, increase lysosomal pH, and cause lysosomal membrane permeabilization, leading to cell death.[4][9]
-
Induction of Ferroptosis: In combination with other agents like the tyrosine kinase inhibitor lapatinib, Siramesine has been shown to synergistically induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][10]
Q3: How should I store this compound powder?
A3: Proper storage is critical to maintain the compound's stability and integrity. Recommendations vary slightly between suppliers, but the consensus for the solid powder form is summarized below. For long-term storage, -20°C is recommended.
Q4: How long are prepared solutions of this compound stable?
A4: Once dissolved in a solvent, the stability of this compound decreases. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2]
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
|---|---|---|---|
| Powder | -20°C | ≥ 2-4 years | [1][6][11] |
| 2-8°C or 4°C | 2 years | [4][6][11] | |
| In Solvent | -80°C | 3 months - 1 year | [2][6][11] |
| -20°C | 2 weeks - 1 month | [2][6][11] |
Note: This product is generally stable at ambient temperature for short periods, such as during shipping.[6][11]
Troubleshooting Guides
Problem: My this compound powder will not dissolve or precipitates out of solution.
-
Cause: this compound has limited solubility in aqueous solutions. The choice of solvent and concentration are critical.
-
Solution:
-
Select an appropriate solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[4][5] Other organic solvents like ethanol and DMF can also be used.[1]
-
Check the concentration. Refer to the solubility data below. Do not exceed the maximum solubility for your chosen solvent. If you need a higher concentration, sonication may assist in dissolution.[12]
-
Prepare fresh solutions. For aqueous buffers like PBS, solubility is significantly lower.[1] It is recommended to prepare a concentrated stock in an organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Gentle warming and vortexing can also help, but avoid excessive heat which could degrade the compound.
-
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Citations |
|---|---|---|
| DMSO | 20-30 mg/mL | [1][4] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL |[1] |
Problem: I am observing inconsistent or no effect in my cell-based assays.
-
Cause: This could be due to compound degradation, improper dosage, or differences in cell line sensitivity.
-
Solution:
-
Verify Storage and Handling: Ensure that both the powder and stock solutions have been stored according to the recommendations in Table 1. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
Perform a Dose-Response Curve: The effective concentration of Siramesine can vary significantly between cell lines.[3][7] Run a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration for your specific model system.
-
Consider the Mechanism: Siramesine can induce different cell death pathways (apoptosis, lysosomal death, ferroptosis).[8][10] The dominant pathway and the time course of cell death may vary. Analyze multiple time points (e.g., 8, 24, 48 hours) and use assays that can distinguish between different death mechanisms.[3]
-
Prepare Fresh Dilutions: Always dilute your stock solution into your final culture medium immediately before adding it to your cells. Do not store the compound in aqueous media for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: this compound has a molecular weight of approximately 570.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 570.66 g/mol = 5.71 mg
-
Weigh Compound: Carefully weigh out 5.71 mg of this compound powder in a microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for up to 1 year or -20°C for up to 1 month.[2][11]
Protocol 2: Assessment of Siramesine-Induced Cytotoxicity by MTT Assay
-
Cell Plating: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: The day of the experiment, thaw an aliquot of your 10 mM this compound stock solution. Prepare a series of dilutions in your cell culture medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Proposed mechanisms of Siramesine-induced cell death.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Siramesine = 98 HPLC 163630-79-3 [sigmaaldrich.com]
- 5. This compound salt ≥98% (HPLC) | 163630-79-3 [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 12. Siramesine hydrochloride | Sigma receptor | lysosomal TargetMol [targetmol.com]
Technical Support Center: Siramesine Fumarate in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Siramesine fumarate and the challenge of acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Siramesine in cancer cells?
A1: Siramesine is a sigma-2 receptor ligand that functions as a lysosomotropic agent. It selectively accumulates in the acidic environment of lysosomes in cancer cells.[1][2] This accumulation leads to a cascade of events, including an increase in lysosomal pH, destabilization of the lysosomal membrane, and subsequent lysosomal membrane permeabilization (LMP).[1][3][4] The disruption of lysosomes causes the release of cathepsins and other hydrolases into the cytosol, triggering reactive oxygen species (ROS) production and ultimately leading to a caspase-independent form of programmed cell death.[2][5][6]
Q2: My cancer cell line is showing reduced sensitivity to Siramesine over time. What are the potential mechanisms of resistance?
A2: Resistance to Siramesine can be multifactorial. Based on its mechanism of action, potential resistance mechanisms include:
-
Enhanced Cytoprotective Autophagy: Siramesine treatment induces the accumulation of autophagosomes.[1] While this is part of its mechanism, this can also act as a survival pathway to clear damaged organelles.[7] Cells that upregulate this process may be more resistant.
-
Increased Antioxidant Capacity: A key component of Siramesine-induced cell death is oxidative stress from ROS.[5][8] Cells may develop resistance by upregulating antioxidant pathways, particularly those involving lipid-soluble antioxidants like α-tocopherol, which has been shown to inhibit Siramesine-induced cell death.[6][9]
-
Altered Lysosomal Function: Since Siramesine is a weak base that accumulates in acidic organelles, cancer cells that increase the pH of their lysosomes may prevent the drug from concentrating effectively.[2]
-
Upregulation of Pro-Survival Signaling: Activation of pathways like STAT3 has been shown to contribute to resistance in glioblastoma.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism of multidrug resistance and could potentially reduce intracellular Siramesine concentration.[10][11][12]
Q3: What are some strategies to overcome Siramesine resistance?
A3: Overcoming resistance often involves combination therapies. Consider the following approaches:
-
Inhibition of Autophagy: Since autophagy can be a protective mechanism, combining Siramesine with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) can sensitize resistant cells.[1]
-
Combination with Tyrosine Kinase Inhibitors (TKIs): The combination of Siramesine and the TKI lapatinib has been shown to synergistically induce a form of iron-dependent cell death called ferroptosis in breast, prostate, and glioma cancer cells.[13][14][15][16]
-
Combination with BCL-2 Inhibitors: In chronic lymphocytic leukemia (CLL), combining Siramesine with the BCL-2 inhibitor venetoclax has been shown to increase cell death.[17][18]
-
Targeting Downstream Pathways: For cancers where specific survival pathways are activated, such as the STAT3-MGMT pathway in glioblastoma, combining Siramesine with inhibitors of these pathways could restore sensitivity.[7]
Troubleshooting Guides
Issue 1: Inconsistent Cell Death Observed After Siramesine Treatment
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing variable IC50 values for Siramesine across experiments? | Cell Density: The cytotoxic effects of Siramesine can be cell density-dependent.[18] | 1. Standardize cell seeding density for all experiments. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Perform a cell density optimization experiment to find the most consistent response range for your cell line. |
| Reagent Stability: this compound, like many small molecules, can degrade over time or with improper storage. | 1. Prepare fresh stock solutions of Siramesine from powder for each set of experiments. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light. | |
| My positive control for apoptosis (e.g., staurosporine) works, but Siramesine shows minimal cell death. | Cell Death Mechanism: Siramesine induces a primarily caspase-independent cell death.[5][6] Assays that rely on caspase activation (e.g., Caspase-3/7 activity assays) may not be suitable. | 1. Switch to a viability assay that measures membrane integrity, such as LDH release[5] or trypan blue exclusion. 2. Use a metabolic assay like MTT or resazurin, but be aware that these can sometimes be confounded by changes in cellular metabolism.[18] 3. Confirm cell death by observing morphological changes like cell shrinkage and chromatin condensation using Hoechst staining.[5] |
Issue 2: Difficulty Confirming Lysosomal Membrane Permeabilization (LMP)
| Question | Possible Cause | Troubleshooting Steps |
| My acridine orange staining is not showing a clear release from lysosomes. | Timing of Assay: LMP is an early event in Siramesine-induced cell death. The window for detection can be narrow. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 12 hours) to identify the optimal time point for LMP detection in your cell line.[15] 2. Use a lower, non-lethal concentration of Siramesine to potentially widen the observation window. |
| Method Sensitivity: Acridine orange release can be difficult to quantify. | 1. Use a complementary method to confirm LMP. Immunofluorescence staining for released cathepsins (e.g., Cathepsin B or L) provides a more distinct signal (diffuse cytoplasmic vs. punctate lysosomal).[19][20] 2. Perform a Galectin-3 puncta assay. Galectin-3 is recruited to damaged lysosomal membranes, and its translocation can be visualized by immunofluorescence.[21] 3. Quantify the activity of lysosomal enzymes in the cytosol after digitonin-based cell permeabilization.[19][20] |
Data Presentation
Table 1: Comparative IC50 Values of Siramesine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| WEHI-S | Fibrosarcoma | 21 | 3.1 | [18] |
| L929 | Fibrosarcoma | 21 | 4.1 | [18] |
| MCF-7 | Breast Adenocarcinoma | 45 | 10.1 | [18] |
| PC3 | Prostate Cancer | 24 | ~10 | [8] |
| A549 | Lung Adenocarcinoma | 24 | ~10 | [15] |
| U87 | Glioblastoma | 24 | ~10 | [15] |
Table 2: Effect of Combination Therapies on Siramesine-Induced Cell Death
| Cell Line | Combination Agent | Effect on Cell Death | Proposed Mechanism | Reference |
| MDA MB 231 | Lapatinib (TKI) | Synergistic Increase | Ferroptosis | [13][22] |
| A549 / U87 | Lapatinib (TKI) | Synergistic Increase | Ferroptosis, Reduced HO-1 | [15] |
| Various | Autophagy Inhibitors | Sensitization | Blockade of cytoprotective autophagy | [1] |
| PC3 | α-tocopherol (Antioxidant) | Inhibition | Reduction of lipid peroxidation | [4][8] |
| CLL Cells | Venetoclax (BCL-2 Inhibitor) | Synergistic Increase | Increased ROS, Cathepsin Release | [17] |
Experimental Protocols
Protocol 1: Assessment of Lysosomal Membrane Permeabilization (LMP) via Cathepsin Release
This protocol is adapted from methodologies described for visualizing the translocation of lysosomal enzymes into the cytosol.[19][20]
Materials:
-
Cancer cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Cathepsin B or anti-Cathepsin L
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of Siramesine or vehicle control for the predetermined optimal time (see troubleshooting guide).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-cathepsin antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and Hoechst 33342 (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence microscope. In healthy cells, cathepsin staining will appear as distinct puncta (lysosomes). Following LMP, the staining will become diffuse throughout the cytoplasm.
Visualizations
Caption: Siramesine's mechanism of action in cancer cells.
Caption: Strategies to overcome Siramesine resistance.
Caption: Experimental workflow for LMP detection.
References
- 1. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]
- 14. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 15. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicineinnovates.com [medicineinnovates.com]
- 21. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Siramesine fumarate versus PB28 as a sigma-2 receptor agonist
A Comparative Guide to Siramesine Fumarate and PB28 as Sigma-2 Receptor Agonists
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising target in oncology and neurodegenerative diseases due to its high expression in proliferating cancer cells and its role in cellular processes like cholesterol homeostasis and signaling.[1][2] This guide provides an objective, data-driven comparison of two widely used sigma-2 receptor agonists: this compound and PB28.
Overview
Siramesine (Lu 28-179) is a potent and highly selective sigma-2 receptor agonist.[3][4] Initially developed for anxiety and depression, its potent cytotoxic effects against cancer cells have shifted its primary application to oncology research.[4] It is often used as a benchmark full agonist for characterizing the functional activity of other sigma-2 ligands.[5]
PB28 is a high-affinity sigma receptor ligand that acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist.[6][7] This mixed activity profile distinguishes it from Siramesine. PB28 has demonstrated potent anticancer and antiviral activities, notably against SARS-CoV-2.[6][8]
Quantitative Data Comparison
The following tables summarize the binding affinities, selectivity, and functional potencies of this compound and PB28 based on published experimental data.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Sigma-2 (σ2) Affinity | Sigma-1 (σ1) Affinity | σ1 / σ2 Selectivity Ratio | Primary Activity Profile |
| This compound | IC50: 0.12 nM[3][9] IC50: 0.19 nM[10] | IC50: 17 nM[3][9][10] | ~140-fold[3][9] | Potent & Selective σ2 Agonist |
| PB28 | Ki: 0.28 nM[8] Ki: 0.8 nM | Ki: 13 nM[8] Ki: 15.2 nM | ~19 to 46-fold | σ2 Agonist / σ1 Antagonist[6][7] |
Table 2: Functional Activity and Off-Target Effects
| Compound | Functional Activity (Cytotoxicity) | Key Off-Target Affinities (Ki or IC50) |
| This compound | EMT-6 cells: EC50 = 5.3 µM[5] MDA-MB-435 cells: EC50 = 9.3 µM[5] | α1-adrenergic: 330 nM[3] Dopamine D2: 800 nM[3] 5-HT1A: >2000 nM[3] |
| PB28 | MCF-7 cells: IC50 = 25 nM[8] MCF-7/adr cells: IC50 = 15 nM[8] | hERG: 1,000 nM[8] |
Signaling Pathways and Mechanisms of Action
While both compounds induce cell death through their interaction with the sigma-2 receptor, their downstream mechanisms show some distinctions.
Siramesine is reported to induce apoptosis primarily through the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[3][11] Some studies also point to its role as a lysosomotropic detergent, causing lysosomal leakage and oxidative stress.[10]
PB28 induces a caspase-independent apoptosis.[7][12] Its mechanism involves the modulation of intracellular calcium (Ca²⁺) signaling by preventing Ca²⁺ release from the endoplasmic reticulum via inositol 1,4,5-trisphosphate (InsP3) receptors.[13] PB28 has also been shown to reduce the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[7][12]
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Siramesine - Wikipedia [en.wikipedia.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Why PB28 Could Be a Covid 2019 Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siramesine Fumarate and Haloperidol on Sigma Receptors
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of Siramesine fumarate and the typical antipsychotic, haloperidol, on sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document synthesizes experimental data on binding affinities and functional effects, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction
Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes, σ₁ and σ₂. These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. This compound, a selective σ₂ receptor agonist, and haloperidol, a non-selective ligand with high affinity for both σ₁ and σ₂ receptors, are crucial tools for elucidating the distinct roles of these receptor subtypes. This guide offers a detailed comparison of their interactions with sigma receptors, supported by quantitative data and experimental protocols.
Data Presentation: Binding Affinities
The binding affinities of this compound and haloperidol for σ₁ and σ₂ receptors have been determined through various radioligand binding assays. The following table summarizes their inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Selectivity (σ₁/σ₂) | Reference |
| This compound | σ₁ | 17 | 17 | ~142-fold for σ₂ | [1] |
| σ₂ | 0.12 | 0.12 | [1] | ||
| Haloperidol | σ₁ | ~2-4 | - | Non-selective | [2][3] |
| σ₂ | - | - | |||
| Reduced Haloperidol (Metabolite) | σ₁ | 1-2 | - | [4] | |
| σ₂ | 8.2 (S)-(-), 31 (R)-(+) | - | [4] |
Note: Binding affinities can vary between studies due to different experimental conditions, such as the radioligand and tissue preparation used.
Functional Effects on Sigma Receptors
Siramesine and haloperidol exhibit distinct functional profiles at sigma receptors, leading to different downstream cellular effects.
This compound: As a potent and selective σ₂ receptor agonist, Siramesine has been shown to induce caspase-independent programmed cell death in various cancer cell lines.[1] Its pro-apoptotic effects are linked to the destabilization of mitochondria. Furthermore, Siramesine can modulate glutamatergic and dopaminergic neurotransmission.
Haloperidol: Haloperidol acts as an antagonist at the σ₁ receptor.[2] Its interaction with both σ₁ and σ₂ receptors is thought to contribute to its therapeutic effects as an antipsychotic, as well as its motor side effects, such as dystonia.[3] The metabolites of haloperidol also show significant affinity for sigma receptors, with reduced haloperidol displaying high affinity for the σ₁ receptor.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the effects of Siramesine and haloperidol on sigma receptors.
Radioligand Binding Assay for Sigma Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Kᵢ) of Siramesine and haloperidol for σ₁ and σ₂ receptors.
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).
-
Radioligand: --INVALID-LINK---pentazocine for σ₁ receptors or [³H]DTG for σ₂ receptors.
-
Test compounds: this compound, haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. For σ₂ receptor binding assays using [³H]DTG, a masking agent for σ₁ sites (e.g., (+)-pentazocine) is included.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Objective: To determine the cytotoxic effects of Siramesine and haloperidol on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines).
-
96-well plates.
-
Test compounds: this compound, haloperidol.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway for sigma receptor ligands and a typical experimental workflow for a radioligand binding assay.
References
- 1. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
Validating the Sigma-2 Selectivity of Siramesine Fumarate: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological agent is a critical step in preclinical evaluation. This guide provides an objective comparison of Siramesine fumarate's in vitro performance, focusing on its selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. The data presented herein is supported by established experimental protocols to aid in the replication and validation of these findings.
Siramesine (Lu-28-179) is a piperidine analog initially developed for the treatment of anxiety and depression.[1] Subsequent research has highlighted its potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines, which are largely attributed to its activity as a high-affinity sigma-2 receptor agonist.[1][2] This guide summarizes the key in vitro data that substantiates the sigma-2 selectivity of Siramesine and compares its functional effects to other relevant compounds.
Comparative Binding Affinity of Siramesine
The selectivity of Siramesine for the sigma-2 receptor is primarily demonstrated through competitive radioligand binding assays. These experiments measure the concentration of Siramesine required to inhibit the binding of a known radiolabeled ligand to the sigma-1 and sigma-2 receptors. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
As shown in the table below, Siramesine exhibits a significantly higher affinity for the sigma-2 receptor, with Ki values reported in the sub-nanomolar to low nanomolar range.[2] In contrast, its affinity for the sigma-1 receptor is substantially lower, demonstrating a selectivity ratio of approximately 100-fold or greater in some studies.[1] This pronounced selectivity is a key characteristic that distinguishes Siramesine as a valuable tool for studying sigma-2 receptor function.
| Compound | Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Siramesine | Sigma-2 | 0.12 | ~142x | [2] |
| Sigma-1 | 17 | [2] | ||
| Haloperidol | Sigma-2 | - | Binds both | [1] |
| Sigma-1 | - | Binds both | [1] | |
| (+)-Pentazocine | Sigma-1 | High Affinity | Selective for σ1 | [1] |
| Sigma-2 | Low Affinity | [1] |
Functional Activity: Anti-proliferative Effects
The sigma-2 receptor is overexpressed in proliferating cells, including many types of cancer cells, making it an attractive target for anti-cancer therapies.[3] Siramesine, as a sigma-2 agonist, has been shown to induce growth arrest and cell death in numerous cancer cell lines.[1] The potency of this effect is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell viability assays.
The following table summarizes the anti-proliferative activity of Siramesine in a selection of human cancer cell lines. These values, generally in the low micromolar range, highlight its efficacy as a cytotoxic agent and provide a functional readout of its sigma-2 receptor engagement.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay | Reference |
| WEHI-S | Murine Fibrosarcoma | - | MTT Assay | [1] |
| MCF-7 | Human Breast Cancer | - | MTT Assay | [1] |
| SV40LT-transduced cells | - | 8.7 ± 0.5 | MTT Assay | [1] |
| v-Ha-ras-transformed cells | - | 7.3 ± 1 | MTT Assay | [1] |
| c-src-transformed cells | - | 6.4 ± 0.5 | MTT Assay | [1] |
| Panc02 | Pancreatic Cancer | 1.9 ± 0.1 (IC50 for binding) | Binding Assay | [2] |
| U87-MG | Glioblastoma | 8.875 | CCK-8 Assay | [4] |
| U251-MG | Glioblastoma | 9.654 | CCK-8 Assay | [4] |
| T98G | Glioblastoma | 7.236 | CCK-8 Assay | [4] |
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assay for Sigma-2 Receptor Selectivity
This protocol is adapted from established methods for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.
Objective: To determine the Ki of Siramesine for the sigma-2 receptor.
Materials:
-
Test compound (this compound)
-
Membrane preparations from cells or tissues expressing sigma-1 and sigma-2 receptors (e.g., rat liver, guinea pig brain, or cultured cells)
-
Radioligand for sigma-2 receptors (e.g., [³H]DTG - 1,3-di-o-tolylguanidine)
-
Selective sigma-1 receptor ligand for masking (e.g., (+)-pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of Siramesine.
-
In a 96-well plate, combine the membrane preparation, the radioligand ([³H]DTG), and the sigma-1 masking ligand ((+)-pentazocine). The masking ligand ensures that the radioligand only binds to the sigma-2 receptor.
-
Add the different concentrations of Siramesine to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective ligand like haloperidol).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Siramesine by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which is the concentration of Siramesine that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the IC50 of Siramesine on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Siramesine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Siramesine. Include control wells with medium only (no cells) and cells with medium containing the vehicle (e.g., DMSO) but no drug.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of Siramesine relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Siramesine concentration and use non-linear regression to determine the IC50 value.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Objective: To determine if Siramesine induces apoptosis through caspase-3 activation.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with Siramesine at the desired concentrations and for the desired time period. Include an untreated control.
-
Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA) or a fluorophore.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity in the Siramesine-treated samples compared to the untreated control.
Visualizing the Validation Process and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating Siramesine's sigma-2 selectivity.
Caption: Simplified signaling pathway of Siramesine-induced cell death.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
Cross-validation of Siramesine fumarate's anticancer effects in different models
A Comparative Guide for Researchers
Siramesine, a potent sigma-2 receptor agonist, has garnered significant attention in the oncology field for its potential as a repurposed anticancer agent.[1] Initially developed for central nervous system disorders, its ability to induce cancer cell death across a spectrum of preclinical models has prompted extensive investigation into its mechanisms and therapeutic applications.[2][3] This guide provides a comprehensive comparison of Siramesine fumarate's anticancer effects in various in vitro and in vivo models, supported by experimental data and detailed protocols to inform further research and drug development.
Comparative Efficacy Across Cancer Models
Siramesine has demonstrated cytotoxic effects against a wide array of cancer cell lines, including those known for their resistance to conventional therapies.[4][5] Its efficacy is not only dose- and time-dependent but also varies across different cancer types, highlighting the importance of a nuanced understanding of its activity.[3]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The table below summarizes the IC50 values of Siramesine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| PC3 | Prostate Cancer | ~10 | 24 | [6] |
| DU145 | Prostate Cancer | 35 | 24 | [6] |
| LNCaP | Prostate Cancer | 40 | 24 | [6] |
| WEHI-S | Murine Fibrosarcoma | ~5 | 22-24 | [4] |
| MCF-7 | Human Breast Cancer | ~10 | 24 | [4] |
| HaCaT | Immortalized Keratinocytes | >20 (for rapid death) | 8 | |
| U-87MG | Glioblastoma | >20 (for rapid death) | 8 |
Note: IC50 values can vary depending on the specific experimental conditions and assays used.
In Vivo Antitumor Activity
The anticancer potential of Siramesine has also been evaluated in animal models, demonstrating its ability to inhibit tumor growth when administered orally.
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| BALB/c Mice | Subcutaneous Fibrosarcoma (WEHI-R4 cells) | 25-100 mg/kg/day (p.o.) | Significant reduction in tumor volume | [4] |
| Immunodeficient Mice | Orthotopic Breast Cancer (MCF-7 cells) | 30 or 100 mg/kg/day (p.o.) | Potent attenuation of tumor growth | [4] |
| Orthotopic Mouse Model | Glioblastoma | Not specified | No significant effect | [7] |
Interestingly, while Siramesine showed promising results in fibrosarcoma and breast cancer models, it was found to be ineffective in an orthotopic glioblastoma mouse model, suggesting that the tumor microenvironment and drug delivery to the brain can significantly influence its efficacy in vivo.[7]
Mechanism of Action: A Multi-Faceted Approach
The anticancer activity of Siramesine is not attributed to a single mechanism but rather a cascade of cellular events, primarily centered around the destabilization of lysosomes and mitochondria.
Lysosomal Disruption and Oxidative Stress
Siramesine acts as a lysosomotropic detergent, accumulating in the acidic environment of lysosomes.[8][9] This leads to an increase in lysosomal pH, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, which can trigger cell death pathways.[8][9][10] This process is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress.[4][5][6]
The following diagram illustrates the proposed lysosomal cell death pathway induced by Siramesine.
Caption: Siramesine-induced lysosomal cell death pathway.
Mitochondrial Destabilization
In addition to its effects on lysosomes, Siramesine can also directly impact mitochondria. Studies have shown that Siramesine treatment leads to a rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, and cardiolipin peroxidation, all hallmarks of mitochondrial-mediated apoptosis.
The interplay between lysosomal and mitochondrial dysfunction is a critical aspect of Siramesine's cytotoxicity.
Caption: Siramesine's impact on the mitochondrial apoptotic pathway.
STAT3 Signaling Inhibition in Glioblastoma
Recent research in glioblastoma models has revealed another layer to Siramesine's mechanism. It has been shown to bind to STAT3, inhibiting its phosphorylation and subsequently downregulating the expression of O-6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide resistance.[2] This suggests a potential synergistic effect when combined with standard chemotherapy for glioblastoma.
Combination Therapies: Enhancing Anticancer Efficacy
The multifaceted mechanism of action of Siramesine makes it a promising candidate for combination therapies.
-
With Tyrosine Kinase Inhibitors: In prostate cancer cells, the combination of Siramesine with the tyrosine kinase inhibitor lapatinib resulted in a significant increase in cell death.[6][11] This synergistic effect was mediated by increased ROS levels, loss of mitochondrial membrane potential, and induction of apoptosis.[6][11]
-
With Chemotherapy: The ability of Siramesine to inactivate the STAT3-MGMT pathway suggests its potential to sensitize glioblastoma cells to temozolomide.[2]
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with Siramesine as required.
-
Acridine Orange Staining: Incubate the cells with 5 µg/mL acridine orange (AO) in serum-free medium for 15 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Intact lysosomes will fluoresce bright red, while the cytoplasm and nucleus will show faint green fluorescence. A diffuse green fluorescence throughout the cell indicates LMP.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 WEHI-R4 or MCF-7 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer this compound (e.g., 25-100 mg/kg/day) or vehicle control orally via gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups.
The following workflow diagram outlines the general process for evaluating the anticancer effects of Siramesine.
Caption: General experimental workflow for Siramesine evaluation.
Conclusion
This compound exhibits potent anticancer effects across a range of preclinical models, primarily through the induction of lysosomal and mitochondrial dysfunction. Its efficacy in various cancer types, including those resistant to standard therapies, underscores its potential as a valuable therapeutic agent. However, the observed discrepancy in its in vivo efficacy, particularly in glioblastoma, highlights the need for further research into optimizing drug delivery and understanding the influence of the tumor microenvironment. The promising results from combination studies suggest that Siramesine's true clinical potential may lie in its synergistic application with other anticancer drugs. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to translate the promising preclinical findings of Siramesine into effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine Fumarate: A Potential Paradigm Shift in Cancer Therapy Compared to Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, researchers are continuously exploring novel therapeutic avenues that offer enhanced efficacy and reduced toxicity compared to conventional treatments. Siramesine fumarate, a sigma-2 receptor ligand, has emerged as a promising candidate, demonstrating potent anti-cancer activity through mechanisms distinct from standard chemotherapeutic agents. This guide provides a comprehensive comparison of the efficacy of this compound with that of established chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound
Siramesine was initially developed for the treatment of anxiety and depression.[1] Although it did not show the desired efficacy in clinical trials for psychiatric disorders, it was found to be well-tolerated by humans.[1] Subsequent research has repurposed siramesine as a potential anti-cancer agent due to its ability to selectively induce cell death in malignant cells.[2] It is a potent agonist of the sigma-2 receptor, with an IC50 of 0.12 nM and exhibits 140-fold selectivity over sigma-1 receptors.[3]
The primary mechanism of action of siramesine involves the induction of a caspase-independent form of programmed cell death.[1][4] This is a significant departure from many standard chemotherapeutic agents that typically induce apoptosis through caspase-dependent pathways. Siramesine's anti-cancer effects are primarily mediated through the destabilization of lysosomes and mitochondria, leading to the release of cathepsins, generation of reactive oxygen species (ROS), and ultimately, cell death.[1][4][5][6][7]
Comparative Efficacy: this compound vs. Standard Chemotherapies
The efficacy of siramesine has been evaluated against several standard chemotherapeutic agents in various cancer models. The following sections present a summary of these findings.
Glioblastoma Multiforme (GBM)
Glioblastoma is an aggressive brain tumor with a poor prognosis. The standard-of-care chemotherapy for GBM is temozolomide (TMZ). A recent study compared the cytotoxic effects of siramesine and TMZ in three different GBM cell lines.
| Cell Line | Siramesine IC50 (µM) | Temozolomide (TMZ) IC50 (µM) |
| U87-MG | 8.875 | 887.9 |
| U251-MG | 9.654 | 1174 |
| T98G | 7.236 | 2519 |
| Table 1: Comparison of IC50 values of Siramesine and Temozolomide in Glioblastoma cell lines. Data indicates that significantly lower concentrations of siramesine are required to achieve the same level of cytotoxicity as TMZ.[8] |
The data clearly demonstrates that siramesine is significantly more potent than TMZ in these GBM cell lines, with IC50 values that are orders of magnitude lower.[8] Furthermore, the combination of siramesine with TMZ has been shown to synergistically inhibit the viability of GBM cells.[8]
Breast Cancer and Fibrosarcoma
In murine fibrosarcoma (WEHI-S) and human breast cancer (MCF-7) cell lines, siramesine displayed significantly stronger antiproliferative effects than haloperidol, another sigma receptor ligand.[1] While haloperidol is not a standard chemotherapeutic, this study highlights the potent anti-cancer activity of siramesine. In vivo studies have further substantiated these findings. Oral administration of well-tolerated doses of siramesine significantly inhibited the growth of tumor xenografts in both orthotopic breast cancer and subcutaneous fibrosarcoma models in mice.[1][4]
Prostate Cancer
Siramesine has been identified as a highly effective lysosomotropic agent in inducing cell death in prostate cancer cell lines.[9] Its efficacy is attributed to the induction of lysosomal membrane permeabilization (LMP), an increase in ROS, and subsequent mitochondrial dysfunction.[9] Notably, siramesine also shows synergistic effects when combined with the tyrosine kinase inhibitor, lapatinib, in inducing apoptosis in prostate cancer cells.[9]
Signaling Pathways and Mechanisms of Action
The distinct mechanism of action of siramesine offers potential advantages over traditional chemotherapies, particularly in treating tumors that have developed resistance to apoptosis-based drugs.
Siramesine's Unique Cell Death Pathway
Siramesine's primary mode of action involves its accumulation in lysosomes, leading to their destabilization.[2][5] This triggers a cascade of events including the release of cathepsins into the cytosol and the generation of ROS, which in turn leads to mitochondrial membrane permeabilization and cell death.[1][6][7] This pathway is independent of the p53 tumor suppressor protein and the Bcl-2 family of proteins, which are often mutated in cancer, leading to resistance to conventional chemotherapy.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine Fumarate: A Comparative Guide to Caspase-Dependent and -Independent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Siramesine fumarate, a sigma-2 receptor ligand, has emerged as a potent anti-cancer agent that induces cell death through multifaceted mechanisms. Notably, its ability to trigger both caspase-dependent and caspase-independent pathways makes it a compelling subject of investigation for therapies targeting apoptosis-resistant cancers. This guide provides a comprehensive comparison of these two distinct modes of cell death induced by Siramesine, supported by experimental data and detailed protocols.
At a Glance: Caspase-Dependent vs. Caspase-Independent Cell Death by Siramesine
| Feature | Caspase-Dependent Cell Death | Caspase-Independent Cell Death | Key Differentiator |
| Primary Trigger | Mitochondrial destabilization at higher concentrations[1][2][3][4] | Lysosomal membrane permeabilization (LMP)[5][6][7] | Initial organelle targeted |
| Caspase Activation | Activation of caspase-3 and other executioner caspases[1][2] | Not activated; insensitive to pan-caspase inhibitors (e.g., zVAD-fmk)[5][6][8] | Role of caspases |
| Key Mediators | Cytochrome c release, loss of mitochondrial membrane potential (MMP)[2][4] | Cathepsin release from lysosomes, reactive oxygen species (ROS)[5][6][7] | Primary executioner molecules |
| Morphological Features | Classic apoptotic morphology, including chromatin condensation and apoptotic body formation[1][2][4] | Apoptosis-like morphology with chromatin condensation, but also features of necrosis[5] | Cellular appearance |
| Influencing Factors | Higher concentrations of Siramesine (≥20 µM)[1][2][3] | Lower concentrations of Siramesine; often observed in combination with other agents[9][10] | Dosage and therapeutic context |
| Alternative Pathways | - | Ferroptosis, Autophagy-induced cell death[10][11][12][13] | Other forms of programmed cell death |
Signaling Pathways and Experimental Workflows
The divergent pathways of Siramesine-induced cell death are initiated at different subcellular locations, leading to distinct downstream signaling cascades.
Caspase-Dependent Pathway
At higher concentrations, Siramesine directly targets mitochondria, leading to their destabilization. This triggers the intrinsic apoptotic pathway.
Caspase-Independent Pathway
Siramesine acts as a lysosomotropic agent, accumulating in and destabilizing lysosomes. This leads to the release of cathepsins and a surge in reactive oxygen species (ROS), culminating in cell death that bypasses the classical caspase cascade.
References
- 1. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]
- 12. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Lysosomal Disruption in Siramesine Fumarate's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siramesine fumarate's performance with other lysosomotropic agents, focusing on the validation of lysosomal disruption as a key mechanism of its action. The information presented is supported by experimental data to aid in the evaluation and potential application of Siramesine in cancer research and drug development.
Abstract
Siramesine, a potent sigma-2 receptor agonist, has demonstrated significant anti-cancer activity, with its mechanism of action being a subject of ongoing investigation. A central aspect of its cytotoxicity is attributed to its lysosomotropic properties, leading to lysosomal disruption and subsequent cell death. This guide delves into the experimental validation of this mechanism, comparing Siramesine with other well-known lysosomotropic agents, Chloroquine and Monodansylcadaverine (MDC). While all three agents accumulate in lysosomes, their downstream effects and primary modes of inducing cell death exhibit notable differences. Evidence suggests that Siramesine's action involves not only lysosomal membrane permeabilization (LMP) but also the induction of reactive oxygen species (ROS) and direct mitochondrial destabilization, presenting a multi-faceted approach to cancer cell cytotoxicity.
Comparison of Lysosomotropic Agents
The efficacy of lysosomotropic agents in cancer therapy often correlates with their ability to disrupt lysosomal function. The following table summarizes the comparative effects of this compound, Chloroquine, and Monodansylcadaverine on key parameters associated with lysosomal disruption and cytotoxicity in various cancer cell lines.
| Feature | This compound | Chloroquine | Monodansylcadaverine (MDC) |
| Primary Mechanism | Induces lysosomal membrane permeabilization (LMP), generation of reactive oxygen species (ROS), and mitochondrial destabilization.[1][2] | Inhibits autophagy by increasing lysosomal pH and blocking the fusion of autophagosomes with lysosomes.[3] | Accumulates in autophagic vacuoles, acting as a fluorescent marker for these structures. Its direct cytotoxic mechanism is less characterized. |
| Effect on Lysosomal pH | Rapidly increases lysosomal pH.[4][5] | Increases lysosomal pH.[3] | Accumulates in acidic organelles, suggesting an effect on pH, though less defined as a primary mechanism of cytotoxicity. |
| Induction of LMP | Induces LMP, leading to the release of cathepsins.[1] | Can induce LMP at higher concentrations, but its primary role is autophagy inhibition.[3] | Primarily used as a marker for autolysosomes; significant LMP induction is not its main reported function. |
| ROS Generation | Potent inducer of ROS.[1][2][5] | Can induce ROS, contributing to its cytotoxic effects.[6] | Less evidence for significant ROS generation compared to Siramesine. |
| Mitochondrial Involvement | Directly destabilizes mitochondrial membrane potential, leading to cytochrome c release.[4][5][7] | Mitochondrial effects are generally considered secondary to autophagy inhibition. | Limited data on direct mitochondrial effects. |
| IC50 Range (Cancer Cells) | 2.27 - 25.05 µM (various cell lines)[5][6][8] | 19.7 - 24.4 µM (JIMT-1 cells)[9] | Data not widely available for direct comparison. |
Experimental Protocols for Validating Lysosomal Disruption
Accurate assessment of lysosomal disruption is crucial for validating the mechanism of action of lysosomotropic agents. Below are detailed methodologies for key experiments.
Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange
Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that emits red fluorescence when it accumulates in intact acidic lysosomes and green fluorescence when it is in the cytoplasm or nucleus. A shift from red to green fluorescence indicates LMP.
Protocol:
-
Seed cancer cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5-40 µM) or other compounds for the desired time points (e.g., 1, 4, 8 hours).
-
Incubate the cells with 5 µg/mL Acridine Orange for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Cathepsin Release Assay
Principle: The release of lysosomal proteases, such as cathepsins, into the cytosol is a hallmark of LMP. This can be detected by measuring the enzymatic activity of cathepsins in the cytosolic fraction of cell lysates.
Protocol:
-
Culture and treat cells with the compounds as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer (e.g., 25 µg/mL digitonin) to selectively permeabilize the plasma membrane while leaving the lysosomal membrane intact.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the remaining cell pellet (containing intact lysosomes).
-
Measure the activity of a specific cathepsin (e.g., Cathepsin B or L) in the cytosolic fraction using a fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L).
-
Measure the total cathepsin activity in a parallel sample lysed with a strong detergent (e.g., Triton X-100) to normalize the cytosolic activity.
-
An increase in the ratio of cytosolic to total cathepsin activity indicates cathepsin release.
Galectin Puncta Assay for Detecting Damaged Lysosomes
Principle: Galectins are cytosolic proteins that recognize and bind to glycans exposed on the inner leaflet of the lysosomal membrane upon damage. This translocation results in the formation of distinct puncta that can be visualized by immunofluorescence.
Protocol:
-
Grow cells on coverslips and treat with the compounds of interest.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against a specific galectin (e.g., Galectin-3).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates damaged lysosomes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways initiated by this compound and a general workflow for its evaluation.
Caption: Siramesine's proposed mechanism of action.
Caption: Experimental workflow for comparative analysis.
Conclusion
The available evidence strongly supports the role of lysosomal disruption in the cytotoxic action of this compound. However, its mechanism is more complex than that of classical lysosomotropic agents like Chloroquine. Siramesine appears to induce a cascade of events, including ROS production and direct mitochondrial damage, which collectively contribute to efficient cancer cell killing. The conflicting reports on whether lysosomal or mitochondrial effects are primary suggest that the dominant pathway may be cell-type dependent. For researchers and drug developers, this multi-targeted action of Siramesine presents a promising avenue for overcoming resistance to conventional therapies that rely on a single mode of action. Further studies directly comparing a wider range of lysosomotropic agents under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic Modeling Identifies Synergistic Interaction Between Chloroquine and Trastuzumab in Refractory HER2- positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Siramesine Fumarate and Its Analogs in Cancer Research: A Guide for Drug Development Professionals
A deep dive into the cytotoxic mechanisms and therapeutic potential of Siramesine and its derivatives reveals a complex landscape of multi-target effects, offering new avenues for the development of potent anti-cancer agents. This guide provides a comparative analysis of key analogs, summarizing their performance with supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Siramesine (Lu 28-179), initially developed as an anxiolytic, has garnered significant attention in cancer research due to its potent cytotoxic effects against a variety of cancer cell lines.[1] As a high-affinity sigma-2 (σ2) receptor agonist, its mechanism of action was initially thought to be primarily mediated through this interaction. However, emerging evidence suggests a more complex picture, with Siramesine and its analogs impacting multiple cellular pathways, including lysosomal and mitochondrial integrity, and oxidative stress, often independent of their σ2 receptor affinity.[2][3] This guide provides a comparative overview of Siramesine and its key analogs, focusing on their anti-cancer properties and the experimental findings that underpin our current understanding.
Comparative Cytotoxicity of Siramesine and Analogs
The anti-cancer efficacy of Siramesine and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic potency.
| Compound | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Siramesine (Lu 28-179) | PC3 (Prostate) | 20 | [4] |
| DU145 (Prostate) | 35 | [4] | |
| LNCaP (Prostate) | 40 | [4] | |
| EMT-6 (Breast) | Not explicitly stated, but in the micromolar range | [2] | |
| MDA-MB-435 (Melanoma) | Not explicitly stated, but in the micromolar range | [2] | |
| Analog 49 | MCF-7 (Breast) | 17.8 | [3] |
| MCF-7/dox (Doxorubicin-resistant Breast) | 21.8 | [3] |
Table 1: Comparative Cytotoxicity of Siramesine and Analog 49. This table summarizes the reported IC50 and EC50 values for Siramesine and its analog, compound 49, in various cancer cell lines. Lower values indicate higher cytotoxic potency.
Structure-Activity Relationship (SAR) of Early Analogs
-
Arylpiperidine vs. Arylpiperazine (Analog 45 vs. 44): The arylpiperidine moiety generally leads to higher sigma receptor affinity compared to the arylpiperazine group.[3]
-
Spiro[isobenzofuran-1(3H),4'-piperidine] Moiety: The replacement of simpler arylpiperidine or arylpiperazine groups with the spiro[isobenzofuran-1(3H),4'-piperidine] moiety, as seen in Siramesine, results in a more selective compound.[3]
-
Tropane Derivative (Analog 46): This analog demonstrated the best selectivity ratio for σ1 over σ2 receptors.[3]
It is crucial to note that some studies suggest the cytotoxic effects of these analogs may not directly correlate with their sigma-2 receptor affinities, pointing towards the involvement of other molecular targets.[3]
Key Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Siramesine and its analogs are attributed to the induction of several interconnected cellular stress pathways, ultimately leading to cell death.
Lysosomal Destabilization and Cathepsin Release
A primary mechanism of action for Siramesine is the permeabilization of lysosomal membranes.[5][6] This disruption leads to the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol, triggering a cascade of events that contribute to apoptosis.[5]
Mitochondrial Destabilization and Oxidative Stress
Siramesine has also been shown to destabilize mitochondria, leading to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c.[2][7] This event is a critical step in the intrinsic apoptotic pathway. Furthermore, Siramesine treatment is associated with an increase in reactive oxygen species (ROS), inducing oxidative stress that further contributes to cellular damage and death.[4][6]
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Siramesine and its analogs on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Siramesine or its analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
Objective: To assess the integrity of the lysosomal membrane.
Principle: Acridine orange (AO) is a lysosomotropic fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and fluoresces green. A decrease in red fluorescence indicates LMP.
Protocol:
-
Cell Treatment: Treat cells with Siramesine or its analogs in a suitable culture vessel (e.g., 6-well plate or confocal dish).
-
Acridine Orange Staining: After treatment, incubate the cells with 1 µg/mL Acridine Orange in serum-free medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells will show punctate red fluorescence in the lysosomes, while cells with LMP will exhibit diffuse green fluorescence.
-
Quantification (Optional): The change in red and green fluorescence intensity can be quantified using flow cytometry or image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of Siramesine analogs.
Conclusion and Future Directions
Siramesine and its analogs represent a promising class of anti-cancer compounds with a multifaceted mechanism of action. The data presented in this guide highlights the cytotoxic potential of these molecules and underscores the importance of lysosomal and mitochondrial pathways in their mode of action. While the sigma-2 receptor remains a key target, the observation that cytotoxicity does not always correlate with receptor affinity opens up exciting avenues for the design of new analogs with improved efficacy and selectivity. Future research should focus on elucidating the precise molecular targets downstream of lysosomal and mitochondrial destabilization and on conducting in vivo studies to validate the therapeutic potential of the most promising analogs. A deeper understanding of the complex interplay between these pathways will be instrumental in developing the next generation of Siramesine-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toona sinensis leaf extract has antinociceptive effect comparable with non-steroidal anti-inflammatory agents in mouse … [ouci.dntb.gov.ua]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine Fumarate: An Objective Comparison of its In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-tumor effects of Siramesine fumarate, a sigma-2 receptor agonist. It compares its performance with other therapeutic alternatives and presents supporting experimental data from preclinical studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Executive Summary
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including breast cancer, fibrosarcoma, and glioblastoma. Its primary mechanism of action involves the induction of lysosomal membrane permeabilization, leading to oxidative stress and caspase-independent cell death. In some cancer types, it has been shown to inhibit the JAK2-STAT3 signaling pathway, suggesting a multi-faceted anti-neoplastic effect.
However, the efficacy of Siramesine monotherapy appears to be context-dependent. While it shows robust tumor growth inhibition in certain cancer models, its effect as a single agent in glioblastoma xenografts has been reported as limited. Combination therapy, for instance with the chemotherapeutic agent temozolomide in glioblastoma, has shown synergistic effects, suggesting a potential role for Siramesine in sensitizing tumors to standard-of-care treatments.
Data Presentation: In Vivo Anti-Tumor Effects
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Siramesine Monotherapy in Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Diluent Control | ~1800 | ~1.6 |
| Siramesine (Sira) | ~1700 | ~1.5 |
| Temozolomide (TMZ) | ~1000 | ~0.9 |
| Sira + TMZ | ~600 | ~0.5 |
Data extracted from a study using U87-MG glioblastoma cells in nude mice.[1]
Table 2: Siramesine Monotherapy in Fibrosarcoma and Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) at Day 16 |
| Fibrosarcoma (WEHI-R4) | Control | ~1400 |
| Siramesine (25 mg/kg/d) | ~800 | |
| Siramesine (50 mg/kg/d) | ~500 | |
| Siramesine (100 mg/kg/d) | ~300 | |
| Breast Cancer (MCF-7) | Control | ~350 |
| Siramesine (30 mg/kg/d) | ~150 | |
| Siramesine (100 mg/kg/d) | ~100 |
Data estimated from graphical representations in Ostenfeld et al., Cancer Research, 2005.[2]
Experimental Protocols
Glioblastoma Xenograft Study
-
Cell Line: U87-MG human glioblastoma cells.
-
Animal Model: 4-5 week old male BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of 5 x 10⁶ U87-MG cells into the right forelimb axilla.
-
Treatment Groups:
-
Diluent Control (n=6)
-
Siramesine (Sira) alone (n=5)
-
Temozolomide (TMZ) alone (n=5)
-
Siramesine + Temozolomide (n=5)
-
-
Drug Administration: Treatment was initiated once tumors reached a volume of approximately 100-150 mm³. Siramesine was administered via oral gavage, and TMZ was given intraperitoneally.
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated with the formula: Volume = (length × width²) / 2. At the end of the study, tumors were excised and weighed.
Fibrosarcoma and Breast Cancer Xenograft Studies
-
Cell Lines:
-
Animal Models:
-
Tumor Implantation:
-
Drug Administration: Siramesine was administered orally (p.o.) at the indicated doses.[2] In the fibrosarcoma model, treatment began two days before tumor cell inoculation. In the breast cancer model, treatment started after tumors reached a diameter of 5 mm.[2]
-
Tumor Measurement: Tumor volume was monitored throughout the study.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of Siramesine's anti-tumor action and a typical experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound's anti-tumor effects.
Caption: General experimental workflow for in vivo xenograft studies.
References
A Comparative Analysis of the Neuroprotective Effects of Siramesine Fumarate and Other Neurotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Siramesine fumarate against other prominent neurotropic agents, namely Memantine and Brain-Derived Neurotrophic Factor (BDNF). The information presented is based on available preclinical experimental data, with a focus on quantitative outcomes and detailed methodologies to assist in research and development.
Introduction to Neuroprotective Agents
Neuroprotection aims to prevent or slow down the progression of neuronal cell death and injury in the central nervous system (CNS) resulting from acute insults like stroke or chronic neurodegenerative diseases. This guide focuses on three agents with distinct mechanisms of action:
-
This compound: A potent and selective sigma-2 (σ2) receptor agonist. The σ2 receptor, also known as Transmembrane Protein 97 (TMEM97), is implicated in various cellular processes, including cholesterol homeostasis, autophagy, and oxidative stress response.
-
Memantine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is believed to protect against excitotoxicity, a pathological process where excessive glutamate stimulation leads to neuronal damage.
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Comparative Efficacy: A Review of Preclinical Data
The following tables summarize the quantitative data from preclinical studies, primarily in rodent models of stroke, to facilitate a comparative assessment of the neuroprotective efficacy of this compound, Memantine, and BDNF. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies, which may have variations in their experimental models and methodologies.
Table 1: Comparative Effects on Infarct Volume and Neurological Deficit
| Agent | Animal Model | Dosage | Administration Route & Timing | Infarct Volume Reduction (%) | Improvement in Neurological Score | Citation(s) |
| This compound | Rat (Subarachnoid Hemorrhage) | 1 mg/kg | Intraperitoneal, post-SAH | Data not directly comparable (focus on cellular markers) | Ameliorated short- and long-term neurological deficits | [1] |
| Memantine | Mouse (Focal Cerebral Ischemia) | 0.2 mg/kg/day | Systemic, 24h pre-ischemia | 30-50% | Improved behavioral outcomes | [2] |
| Memantine | Rat (Permanent Focal Cerebral Ischemia) | 20 mg/kg | Intraperitoneal, 5 min post-ischemia | Ischemic injury volume reduced to 233±61 mm³ | Not specified | [3] |
| BDNF | Rat (Transient Focal Brain Ischemia) | 0.25 mg/kg BDNF | Intravenous, 1h post-ischemia | 68% | Not specified | [4] |
| BDNF | Rat (Venous Occlusion) | 2.1 µ g/day | Intraventricular infusion | Mean infarct volume reduced from 3.66±1.51% to 1.49±1.44% | Not specified | [5][6] |
Table 2: Comparative Effects on Cellular and Molecular Markers of Neuroprotection
| Agent | Animal Model | Key Molecular/Cellular Effects | Quantitative Changes | Citation(s) |
| This compound | Rat (Subarachnoid Hemorrhage) | Upregulation of anti-apoptotic and antioxidant proteins; Downregulation of pro-apoptotic and mitochondrial fission proteins. | ↑ TMEM97, NPC1, DJ-1, Bcl-2; ↓ Drp1, Romo-1, Bax | [1] |
| Memantine | Mouse (Focal Cerebral Ischemia) | Reduced number of apoptotic cells; Decreased oxidative stress. | Data on specific markers not detailed in source | [7] |
| Memantine | Mouse (Focal Cerebral Ischemia) | Decreased MMP-9 secretion; Prevented degradation of collagen IV; Inhibited PSD-95 cleavage. | Not specified | [8] |
| BDNF | Rat (Venous Occlusion) | Reduction in apoptotic cells. | Fewer TUNEL-positive cells (17.0±15.1 vs. 39.0±19.6 in control) | [5][6] |
| BDNF | Rat (Ischemic Stroke) | Upregulation of anti-inflammatory cytokine (IL-10); Downregulation of pro-inflammatory cytokine (TNF-α). | Not specified | [9] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of these agents are mediated by distinct signaling pathways.
This compound: The TMEM97/NPC1 Pathway
Siramesine, as a sigma-2 receptor (TMEM97) agonist, exerts its neuroprotective effects through the TMEM97/NPC1 signaling pathway. This pathway is crucial for regulating cholesterol transport out of lysosomes and is involved in cellular stress responses. Activation of TMEM97 by Siramesine leads to a cascade of events that ultimately reduce oxidative stress and inhibit neuronal apoptosis.[1]
Caption: Siramesine's neuroprotective signaling pathway.
Memantine: NMDA Receptor Antagonism
Memantine is a non-competitive antagonist of the NMDA receptor. In pathological conditions such as stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of Ca2+ ions. This excitotoxicity triggers a cascade of neurotoxic events, including the generation of reactive oxygen species and activation of apoptotic pathways. Memantine blocks the NMDA receptor channel, thereby preventing excessive Ca2+ influx and mitigating downstream neurotoxic effects.[10]
Caption: Memantine's mechanism via NMDA receptor blockade.
BDNF: Trophic Support and Anti-Apoptotic Signaling
BDNF promotes neuronal survival and function by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding activates several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways, in turn, promote the expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibit pro-apoptotic factors, leading to enhanced neuronal resilience.[6]
Caption: BDNF's pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the assessment of neuroprotection.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal ischemic stroke in humans.[11][12][13][14]
Objective: To induce a reproducible focal cerebral ischemia in the territory of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament with a rounded tip (silicone-coated or heat-blunted)
-
Sutures (e.g., 4-0 silk)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.
-
Place a temporary micro-clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA incision into the ICA.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the incision and allow the animal to recover.
Caption: Workflow for the MCAO surgical procedure.
Assessment of Infarct Volume by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic tissue.[13][14][15][16]
Objective: To quantify the volume of infarcted brain tissue.
Materials:
-
Rat brain from MCAO model
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix or slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Acquire digital images of the slices.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of each hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices, often with a correction for edema.
Detection of Apoptotic Cells by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[17][18][19][20]
Objective: To identify and quantify apoptotic cells in brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain tissue sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
Wash the sections and incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber at 37°C. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will be stained blue by DAPI.
-
Quantify the number of TUNEL-positive cells in specific brain regions.
Conclusion
This compound, Memantine, and BDNF all demonstrate significant neuroprotective potential in preclinical models, albeit through different mechanisms of action. Siramesine's unique activity through the sigma-2 receptor and the TMEM97/NPC1 pathway offers a novel therapeutic avenue, particularly in conditions involving oxidative stress and apoptosis. Memantine's established role in mitigating excitotoxicity makes it a valuable agent in conditions with excessive glutamate signaling. BDNF's broad trophic support highlights the importance of promoting endogenous repair and survival mechanisms.
The choice of a neuroprotective agent for further development will depend on the specific pathophysiology of the targeted neurological disorder. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy and mechanisms of these promising neurotropic agents. Direct comparative studies are warranted to provide a more definitive assessment of their relative neuroprotective potential.
References
- 1. Item - Table_1_Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis.DOCX - Frontiers - Figshare [frontiersin.figshare.com]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. brieflands.com [brieflands.com]
- 4. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can the neuroprotective effects of memantine prevent the complications of brain injuries? A systematic review of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine mediates neuroprotection via regulating neurovascular unit in a mouse model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Brain-Derived Neurotrophic Factor on Local Inflammation in Experimental Stroke of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 15. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. genscript.com [genscript.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Siramesine Fumarate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Siramesine fumarate (Lu 28-179), a selective σ2 receptor agonist used in research. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to ensure laboratory safety and environmental protection.[1] this compound is considered slightly hazardous to aquatic life, and therefore, should not be disposed of via the sewer system.[1]
Immediate Safety and Handling Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While not classified as hazardous, general safe laboratory practices should always be observed.[1][2]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Spill Management:
-
In case of a spill, avoid generating dust.
-
Mechanically collect the spilled material (e.g., sweep or vacuum).
-
Place the collected material into a suitable, labeled container for disposal.
-
Prevent the spilled substance from entering drains or waterways.[2]
Disposal Procedures for this compound
This compound is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). Therefore, the stringent disposal procedures required for scheduled substances, such as using a reverse distributor or witnessed destruction, are not mandated. However, as a psychoactive compound used in research, it is critical to follow established laboratory chemical waste guidelines to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless compatibility is confirmed. It should be segregated as a non-hazardous, solid chemical waste.
-
Containerization:
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), into a designated, leak-proof, and clearly labeled waste container.
-
The container must be compatible with the chemical and securely sealed when not in use.[3][4]
-
Ideally, use the original container if it is in good condition.[5]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste contractor.
-
Do not attempt to dispose of the waste through municipal solid waste channels.[3]
-
Disposal of Empty Containers:
Empty containers that previously held this compound may be discarded with general waste only if all hazardous residues have been removed and all labels are defaced or removed.[4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, general laboratory waste guidelines provide a framework for safe accumulation.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons for hazardous waste (as a general reference) | |
| Maximum SAA Time Limit | Up to 12 months for partially filled, properly labeled containers | [5] |
| Container Weight Limit | Compatible with manual handling regulations (typically around 15 kg or 33 lbs) | [3] |
Experimental Protocols Referenced in Safety and Disposal
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. No specific experimental protocols for the disposal of this compound were found in the literature beyond these general guidelines. The core principle is to manage it as a non-hazardous, solid chemical waste, with the key precaution of preventing its release into the environment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siramesine - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Siramesine fumarate
Essential Safety and Handling Guide for Siramesine Fumarate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound (CAS 163630-79-3). The following procedures are designed to ensure the safe execution of research and development activities involving this compound.
This compound is a potent and selective sigma-2 (σ2) receptor agonist.[1] While Safety Data Sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous compound due to its biological activity and the lack of comprehensive toxicological data.[2][3] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
Based on a risk assessment for handling potent chemical compounds, the following PPE is required to minimize exposure. All disposable PPE must not be reused.[4]
-
Eye and Face Protection : Wear ANSI/ISEA Z87.1-compliant safety glasses with side shields at a minimum. When there is a risk of splashing (e.g., when handling solutions or during spill cleanup), a face shield should be worn in addition to safety glasses or goggles.[2]
-
Hand Protection : Wear two pairs of chemotherapy-rated, powder-free nitrile gloves that conform to ASTM D6978 standards.[4][5] Gloves must be changed immediately if contaminated, torn, or punctured. Always wash hands thoroughly with soap and water after removing gloves.
-
Body Protection : A disposable, solid-front, back-closure gown made of a low-linting material shown to resist permeability by chemicals should be worn over laboratory clothing.[4][6] Ensure cuffs are tucked into the outer gloves.
-
Respiratory Protection : Operations that may generate dust or aerosols (e.g., weighing, reconstituting powder) must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to ensure adequate ventilation.[3][5][6] If engineering controls are not available or are insufficient, a NIOSH-approved N95 or higher-rated respirator is required.[6]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 163630-79-3 | [7] |
| Molecular Formula | C₃₀H₃₁FN₂O • C₄H₄O₄ | [7][8] |
| Formula Weight | 570.7 g/mol | [7][8] |
| Appearance | White to beige crystalline solid | [8][9] |
| Purity | ≥98% | [7][8][9] |
| Solubility | • DMSO: ≥42 mg/mL • Ethanol: ~30 mg/mL • Dimethyl formamide (DMF): ~30 mg/mL • 1:2 Ethanol:PBS (pH 7.2): ~0.33 mg/mL | [2][8] |
| Storage Temperature | • Long-term (powder): -20°C (stable for ≥4 years) • Short-term: 2-8°C | [8][9] |
| Occupational Exposure Limits | Not established | [3] |
Operational Protocols
Strict adherence to these step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation and Weighing
-
Don PPE : Before entering the designated handling area, put on all required PPE as specified above (gown, inner gloves, outer gloves, safety glasses).
-
Prepare Workspace : All handling of this compound powder must occur within a certified chemical fume hood or similar ventilated enclosure. Cover the work surface with a disposable, absorbent bench liner.
-
Weighing : Use an analytical balance inside the ventilated enclosure. Use anti-static weighing dishes. Handle the container carefully to avoid creating dust. Close the primary container immediately after removing the required amount.
Step 2: Solution Preparation
-
Solvent Selection : Use an appropriate solvent based on experimental needs (e.g., DMSO, ethanol).[8]
-
Dissolution : Add the solvent to the vessel containing the weighed this compound powder. If necessary, purge the vessel with an inert gas like nitrogen or argon before sealing to enhance stability.[8]
-
Aqueous Buffers : For aqueous solutions, first dissolve the compound in a small amount of an organic solvent like ethanol and then dilute with the aqueous buffer.[8] Do not store aqueous solutions for more than one day.[8]
Step 3: Decontamination and Disposal Plan
-
Waste Segregation : All materials that have come into contact with this compound are considered chemical waste. This includes:
-
Disposable PPE (gloves, gowns).
-
Consumables (pipette tips, weighing dishes, bench liners).
-
Empty primary containers.
-
Excess or unused solutions.
-
-
Waste Containers : Use dedicated, clearly labeled, leak-proof hazardous waste containers.
-
Decontamination :
-
Wipe down all work surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
Reusable glassware should be submerged in a designated decontamination solution before standard washing.
-
-
Final Disposal : Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3]
Step 4: Emergency Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Containment : If safe to do so, prevent the spill from spreading. For powder spills, gently cover with a damp paper towel to avoid aerosolization. For liquid spills, surround the area with absorbent material.
-
Cleanup :
-
Final Decontamination : After removing the bulk of the spill, decontaminate the area with alcohol or another appropriate solvent, followed by soap and water.[3] Place all cleanup materials into a sealed, labeled hazardous waste container.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 4. pogo.ca [pogo.ca]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. gerpac.eu [gerpac.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Siramesine = 98 HPLC 163630-79-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
